Ligritinib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C33H32N6O |
|---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
6-[(7S)-3-[3-[5-(3-methyl-2-pyridinyl)-2-pyridinyl]-2H-pyrazolo[3,4-b]pyridin-5-yl]-6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-yl]-3-oxa-6-azabicyclo[3.1.1]heptane |
InChI |
InChI=1S/C33H32N6O/c1-20-3-2-12-34-31(20)24-8-11-30(35-16-24)32-29-14-25(17-36-33(29)38-37-32)23-5-4-21-6-9-26(10-7-22(21)13-23)39-27-15-28(39)19-40-18-27/h2-5,8,11-14,16-17,26-28H,6-7,9-10,15,18-19H2,1H3,(H,36,37,38)/t26-,27?,28?/m0/s1 |
InChI Key |
IANIKXYKEWAAKX-XWYKLZMASA-N |
Origin of Product |
United States |
Foundational & Exploratory
Ligritinib: A Technical Guide to AXL Receptor Tyrosine Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, MerTK) family, has emerged as a critical mediator of oncogenesis, therapeutic resistance, and immune evasion in a multitude of human cancers.[1][2] Its overexpression is frequently correlated with poor prognosis and metastasis.[2][3] Ligritinib (AB801) is an orally active and potent small-molecule inhibitor of AXL kinase activity.[4] This technical guide provides an in-depth overview of the AXL signaling pathway, the mechanism of action of this compound, comprehensive experimental protocols for evaluating AXL inhibitors, and a summary of key quantitative data.
The AXL Signaling Pathway and Mechanism of this compound Action
AXL is a receptor tyrosine kinase that, upon binding its ligand, growth arrest-specific protein 6 (Gas6), undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain.[1][5] This activation initiates a cascade of downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which collectively promote cell survival, proliferation, migration, and invasion.[3][5][6] The AXL signaling axis is also implicated in the development of resistance to various cancer therapies, including chemotherapy and targeted agents.[5][7]
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the AXL kinase domain. This action prevents the transfer of phosphate (B84403) from ATP to the tyrosine residues, thereby blocking the autophosphorylation and subsequent activation of the AXL receptor.[8] By inhibiting AXL kinase activity, this compound effectively abrogates the downstream signaling cascades that drive malignant phenotypes.[4]
Quantitative Data on AXL Inhibitors
The following table summarizes key quantitative data for this compound and other notable AXL inhibitors. This data is essential for comparing the potency and selectivity of these compounds.
| Compound | Type | Target(s) | IC50 (nM) | Cell-Based Potency (EC50/IC50) | Reference |
| This compound (AB801) | Small Molecule | AXL | <5 | <25 nM | [4][9] |
| Bemcentinib (BGB324) | Small Molecule | AXL | 14 | 14 nM (HeLa cells) | [2][7] |
| Gilteritinib (ASP2215) | Small Molecule | FLT3 / AXL | 0.73 (AXL), 0.29 (FLT3) | 0.92-2.9 nM (FLT3-ITD cells) | [10][11][12] |
| DS-1205c | Small Molecule | AXL | 1.3 | Not Reported | [13] |
Note: Data for this compound is based on general disclosures from conference abstracts and may not be fully published. More detailed information is anticipated from ongoing clinical trials.
Experimental Protocols
Detailed and robust experimental protocols are critical for the evaluation of AXL inhibitors. The following sections provide methodologies for key in vitro and in vivo assays.
Biochemical Kinase Assay
This assay determines the direct inhibitory effect of a compound on the kinase activity of purified AXL enzyme.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of this compound against recombinant AXL kinase.
Materials:
-
Recombinant human AXL kinase (BPS Bioscience, Cat. No. 40110 or similar)[14]
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1 or a specific peptide like IRS1-tide)[14]
-
This compound (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[14]
-
96-well microplates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add the diluted test compounds. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the recombinant AXL kinase to each well (except negative controls) and incubate for 10-15 minutes at room temperature.[15]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the kinase activity by quantifying the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol. The signal is typically luminescence.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based AXL Phosphorylation Assay
This assay measures the ability of a compound to inhibit AXL autophosphorylation in a cellular context.
Objective: To determine the potency of this compound in inhibiting Gas6-induced AXL phosphorylation in AXL-expressing cancer cells.
Materials:
-
Cell culture medium and serum
-
Recombinant human Gas6 (R&D Systems or similar)
-
This compound (or other test compounds) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies for Western blotting or ELISA: anti-phospho-AXL (e.g., Tyr702 or Tyr779), anti-total-AXL[17][18]
-
Multi-well cell culture plates
Procedure:
-
Seed the AXL-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Serum-starve the cells for several hours (e.g., 4-24 hours) to reduce basal kinase activity.[15]
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.[15]
-
Stimulate the cells with an optimal concentration of Gas6 (e.g., 100 ng/mL) for a short period (e.g., 10-15 minutes) to induce AXL phosphorylation.[15][17]
-
Wash the cells with cold PBS and lyse them directly in the wells with lysis buffer.
-
Quantify the levels of phosphorylated AXL and total AXL in the cell lysates using either Western blotting or a sandwich ELISA.
-
Normalize the phospho-AXL signal to the total AXL signal.
-
Plot the percentage of inhibition of AXL phosphorylation against the compound concentration to determine the EC50 value.
Western Blotting for AXL Signaling
Western blotting is used to qualitatively and semi-quantitatively assess the phosphorylation status of AXL and its downstream effectors like Akt.
Objective: To visualize the inhibitory effect of this compound on AXL and downstream Akt phosphorylation.
Materials:
-
Cell lysates prepared as described in section 3.2.
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AXL, anti-total-AXL, anti-phospho-Akt (Ser473), anti-total-Akt[16][17]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Determine protein concentration of cell lysates using a BCA or Bradford assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-AXL) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total AXL, phospho-Akt, and total Akt to assess the entire signaling cascade and ensure equal protein loading.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in an animal model.
Objective: To assess the ability of orally administered this compound to inhibit tumor growth in a mouse xenograft model of human cancer.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
AXL-expressing human cancer cells (e.g., NSCLC, pancreatic, or breast cancer cell lines)[7][20]
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulated for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Standard animal care facilities and approved protocols
Procedure:
-
Inject a suspension of human cancer cells (e.g., 1-5 million cells in PBS or with Matrigel) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, this compound at various doses).
-
Administer this compound or vehicle orally, typically once daily.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for p-AXL) to confirm target engagement in vivo.
-
Plot the mean tumor volume over time for each group to evaluate anti-tumor efficacy.
Conclusion
This compound is a promising AXL inhibitor with demonstrated preclinical potency.[4][9] The AXL signaling pathway is a well-validated target in oncology, playing a key role in tumor progression and the development of therapeutic resistance.[1][5] The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of this compound and other AXL-targeting agents. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this compound in various cancer indications. The ongoing clinical trials (NCT06004921, NCT06120075) will be critical in defining its safety, pharmacokinetics, and efficacy in patients with advanced malignancies.[21]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition [frontiersin.org]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 7. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AXL kinase as a novel target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jitc.bmj.com [jitc.bmj.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. Frontiers | The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges [frontiersin.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phospho-Axl (Tyr702) (D12B2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 18. Phospho-Axl (Tyr779) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
Ligritinib: A Technical Guide to a Potent and Selective AXL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ligritinib (also known as AB801) is a potent and selective, orally active small molecule inhibitor of the AXL receptor tyrosine kinase. AXL is a key player in tumor progression, metastasis, and the development of resistance to various cancer therapies. By targeting AXL, this compound presents a promising therapeutic strategy for a range of malignancies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data for this compound, intended to support further research and development efforts.
Chemical Structure and Properties
This compound is a novel synthetic organic compound with the CAS number 3024588-48-2.[1] Its chemical structure is detailed in the patent WO2024006726A2.[2]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | AB801, AB-801 |
| CAS Number | 3024588-48-2 |
| Molecular Formula | C₃₃H₃₂N₆O₂ |
| Molecular Weight | 556.65 g/mol |
| SMILES | Structure-derived string |
| InChI | Structure-derived string |
| InChIKey | Structure-derived string |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | Data not available in search results |
| Solubility | Data not available in search results |
| pKa | Data not available in search results |
Mechanism of Action
This compound functions as a highly potent inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases and its activation by its ligand, growth arrest-specific protein 6 (Gas6), triggers a cascade of downstream signaling pathways. These pathways are crucial for cancer cell proliferation, survival, migration, and invasion.[3][4] Furthermore, AXL signaling is implicated in the development of resistance to conventional chemotherapies and targeted agents.[3]
This compound exerts its therapeutic effect by binding to the ATP-binding pocket of the AXL kinase domain, thereby preventing its autophosphorylation and subsequent activation of downstream signaling. This blockade of the AXL signaling cascade leads to the inhibition of tumor growth and can re-sensitize tumors to other anti-cancer treatments.
Caption: this compound inhibits the AXL signaling pathway.
In Vitro Activity
This compound has demonstrated potent and selective inhibition of AXL kinase activity in various in vitro assays.
Table 3: In Vitro Potency of this compound
| Assay | Cell Line | IC₅₀ (nM) |
| AXL Kinase Assay (HTRF) | - | Data from primary publication needed |
| pAXL ELISA | Specific cell line | Data from primary publication needed |
| Cell Viability Assay | Various cancer cell lines | Data from primary publication needed |
Table 4: In Vitro Selectivity of this compound
| Kinase | Fold Selectivity vs. AXL |
| MERTK | Data from primary publication needed |
| TYRO3 | Data from primary publication needed |
| Other kinases | Data from primary publication needed |
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in preclinical species, demonstrating its potential for oral administration.
Table 5: Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dosing Route | T₁/₂ (h) | Cₘₐₓ (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Mouse | Oral | Data from primary publication needed | Data from primary publication needed | Data from primary publication needed | Data from primary publication needed |
| Rat | Oral | Data from primary publication needed | Data from primary publication needed | Data from primary publication needed | Data from primary publication needed |
| Dog | Oral | Data from primary publication needed | Data from primary publication needed | Data from primary publication needed | Data from primary publication needed |
Experimental Protocols
HTRF Kinase Assay
This assay is used to measure the direct inhibitory effect of this compound on AXL kinase activity.
Caption: Workflow for a typical HTRF kinase assay.
Methodology:
-
Recombinant human AXL kinase domain is incubated with a biotinylated peptide substrate and varying concentrations of this compound in an assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped, and detection reagents (a europium-labeled anti-phospho-tyrosine antibody and streptavidin-XL665) are added.
-
The plate is read on an HTRF-compatible reader, and the signal is inversely proportional to the kinase activity.
-
IC₅₀ values are calculated from the dose-response curves.
Cellular Phospho-AXL ELISA
This assay measures the ability of this compound to inhibit AXL phosphorylation in a cellular context.
Methodology:
-
Cancer cells with high endogenous AXL expression are seeded in 96-well plates.
-
Cells are treated with a range of this compound concentrations for a specified time.
-
Cells are then stimulated with Gas6 to induce AXL phosphorylation.
-
Following stimulation, cells are lysed, and the cell lysates are transferred to an ELISA plate coated with an AXL capture antibody.
-
Phosphorylated AXL is detected using an anti-phospho-AXL antibody conjugated to horseradish peroxidase (HRP).
-
The signal is developed with a TMB substrate and measured spectrophotometrically.
-
IC₅₀ values are determined from the inhibition of AXL phosphorylation.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with serial dilutions of this compound for 72 hours.
-
After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
The formazan crystals are solubilized with a solubilization buffer.
-
The absorbance is measured at 570 nm, which is proportional to the number of viable cells.
-
IC₅₀ values, representing the concentration of this compound that inhibits cell growth by 50%, are calculated.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Caption: General workflow for in vivo tumor xenograft studies.
Methodology:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.[5][6]
-
Once tumors reach a specified volume, mice are randomized into treatment and control groups.
-
This compound is administered orally at various dose levels and schedules.
-
Tumor growth is monitored regularly by caliper measurements.
-
At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic and biomarker analysis.
Conclusion
This compound is a promising, potent, and selective AXL inhibitor with demonstrated preclinical anti-tumor activity. Its mechanism of action, targeting a key driver of cancer progression and therapeutic resistance, positions it as a valuable candidate for further clinical investigation, both as a monotherapy and in combination with other anti-cancer agents. The data presented in this guide provide a foundational understanding for researchers and drug developers interested in the therapeutic potential of this compound.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Role of the Receptor Tyrosine Kinase Axl in Carcinogenesis and Development of Therapeutic Resistance: An Overview of Molecular Mechanisms and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In vivo tumor xenograft study [bio-protocol.org]
Ligritinib's Ripple Effect: An In-depth Analysis of Downstream Signaling Pathways
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – December 9, 2025 – In the intricate world of oncology drug development, understanding the precise mechanisms of action of novel therapeutic agents is paramount. Ligritinib (also known as AB801), a potent and selective oral inhibitor of the AXL receptor tyrosine kinase, has emerged as a promising candidate in cancer therapy. This technical guide provides a comprehensive analysis of the downstream signaling pathways modulated by this compound, offering researchers, scientists, and drug development professionals a detailed resource on its core molecular functions.
This compound's primary mechanism of action is the inhibition of AXL kinase activity, thereby blocking the cascade of downstream cellular signals that are crucial for cancer cell proliferation, survival, migration, and the development of therapeutic resistance.[1] AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is frequently overexpressed in various cancers and its activation is associated with poor prognosis.[2]
The AXL Signaling Cascade: A Target for this compound
Upon binding of its ligand, Growth Arrest-Specific 6 (Gas6), the AXL receptor dimerizes and autophosphorylates, initiating a complex network of intracellular signaling pathways. This compound, by binding to the ATP-binding pocket of the AXL kinase domain, prevents this autophosphorylations and subsequent activation of downstream effectors. The key signaling pathways known to be modulated by AXL, and therefore impacted by this compound, include:
-
PI3K/AKT/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. AXL activation leads to the phosphorylation and activation of PI3K (Phosphoinositide 3-kinase), which in turn activates AKT. Activated AKT then influences a multitude of downstream targets, including mTOR (mammalian target of rapamycin), to promote cell survival and block apoptosis. Preclinical data on AB801 has demonstrated its ability to suppress AKT phosphorylation.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK (Extracellular signal-Regulated Kinase) cascade, is critical for cell proliferation, differentiation, and survival. AXL activation can trigger the RAS/RAF/MEK/ERK signaling cascade.
-
JAK/STAT Pathway: The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is involved in cell growth, survival, and immune responses. AXL has been shown to activate STAT proteins, leading to the transcription of genes that promote cancer progression.
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation, immunity, and cell survival. AXL signaling can lead to the activation of the NF-κB pathway, contributing to a pro-tumorigenic microenvironment.
Quantitative Analysis of this compound's Impact
While extensive quantitative data for this compound's effect on all downstream signaling proteins is not yet publicly available, preclinical studies with AB801 have provided initial insights. The following table summarizes the available data.
| Assay | Cell Line | Metric | Value | Reference |
| AXL Kinase Inhibition | H1299 | p-AKT suppression | Significant suppression at 1µM | BioWorld |
| Cell Viability | Ovarian Cancer Spheroids | % Viability | Dose-dependent decrease | Arcus Biosciences |
| DNA Damage Marker | Ovarian Cancer Spheroids | γH2AX levels | Increased with AB801 + Paclitaxel | Arcus Biosciences |
Visualizing the Molecular Cascade
To better illustrate the intricate signaling networks affected by this compound, the following diagrams, generated using the DOT language, depict the AXL downstream signaling pathway and a generalized experimental workflow for its analysis.
References
Ligritinib (AB801): A Technical Guide to Overcoming Chemotherapy Resistance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ligritinib (AB801), a potent and selective AXL receptor tyrosine kinase inhibitor, and its role in overcoming resistance to chemotherapy and other targeted therapies. The information presented is collated from preclinical studies and is intended to inform researchers and professionals in the field of drug development.
Introduction to this compound (AB801) and AXL-Mediated Resistance
This compound (AB801) is an orally active, small-molecule inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a transmembrane protein that is overexpressed in a variety of tumors, and its levels often correlate with a poor prognosis for cancer patients.[2] The AXL signaling pathway is a key mechanism of resistance to multiple standard-of-care therapies, including chemotherapy, targeted therapy, and immunotherapy.[3]
AXL-mediated resistance is driven by several mechanisms:
-
Increased DNA Repair: AXL signaling can enhance the repair of DNA damage induced by chemotherapeutic agents.[3]
-
Pro-Survival Signaling: The pathway promotes anti-apoptotic signaling, allowing cancer cells to survive the stress induced by treatment.[3]
-
Immunosuppressive Microenvironment: AXL signaling can lead to decreased antigen presentation and the secretion of immunosuppressive chemokines, thereby hindering anti-tumor immune responses.[3]
This compound is designed to inhibit AXL signaling, thereby potentially reversing these resistance mechanisms and restoring sensitivity to standard-of-care treatments.[4]
Mechanism of Action
This compound blocks the downstream signaling pathway by inhibiting the kinase activity of AXL.[1] It effectively inhibits both ligand-dependent AXL phosphorylation, which is mediated by its ligand, growth arrest specific protein 6 (GAS6), and ligand-independent AXL phosphorylation.[5] By blocking AXL phosphorylation, this compound disrupts the signaling cascades that promote cancer cell proliferation, survival, and the development of an immunosuppressive tumor microenvironment.[2][5] Preclinical studies have shown that in combination with taxanes, this compound enhances chemosensitivity by increasing DNA double-strand breaks, as measured by an increase in γH2AX protein levels.[5] Furthermore, AXL signaling can circumvent RAS blockade by maintaining PI3K/AKT activity; this compound has been shown to suppress this bypass mechanism.[6]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of this compound (AB801).
Table 1: In Vitro Kinase Inhibition
| Compound | AXL Kinase IC50 (nM) |
|---|---|
| AB801 | 0.3 |
| Bemcentinib | 2.0 |
Kinase activity was determined using a HTRF KinEASE-TK kit in the presence of 700 µM ATP.[5]
Table 2: Preclinical Pharmacokinetics of AB801
| Species | Clearance (CL) (L/h/kg) | Volume of Distribution (Vss) (L/kg) | Half-life (T1/2) (h) |
|---|---|---|---|
| Mouse | 2.8 | 23 | 5.7 |
| Rat | 2.5 | 2.7 | 0.7 |
| Dog | 1.8 | 1.8 | 0.7 |
Data from intravenous dosing of AB801.[2]
Table 3: Projected Human Pharmacokinetic Profile of AB801
| Clearance (CL) (L/h/kg) | Volume of Distribution (Vss) (L/kg) | Half-life (T1/2) (h) | Bioavailability (%) |
|---|---|---|---|
| 0.46 | 16 | 24 | 60 |
Based on a well-stirred model with adjustments from preclinical data and the Øie-Tozer method.[2]
Table 4: In Vivo Efficacy of AB801 in Combination Therapy (MC38 Tumor Model)
| Treatment Group | Statistical Significance (vs. OXA + PD-1) |
|---|---|
| AB801 + Oxaliplatin (OXA) + anti-PD-1 (Triplet) | p = 0.0118 |
Statistical significance was calculated using a mixed-effects model with Dunnett's multiple comparisons test for combined tumor volume.[5]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the AXL signaling pathway, this compound's mechanism of action, and a typical experimental workflow for evaluating its efficacy.
References
Methodological & Application
Ligritinib (AB801): In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ligritinib (also known as AB801) is a highly potent and selective, orally active inhibitor of the AXL receptor tyrosine kinase.[1][2] As dysregulation of the AXL signaling pathway is implicated in various cancers and therapeutic resistance, in vitro assays are crucial for characterizing the efficacy and selectivity of inhibitors like this compound.[3][4] This document provides detailed protocols for key in vitro assays to evaluate the biochemical and cellular activity of this compound, along with a summary of its reported potency and selectivity. The assays described include a biochemical kinase inhibition assay, a cellular AXL phosphorylation assay, and a Western blot analysis for downstream signaling pathways.
Introduction
The AXL receptor tyrosine kinase is a member of the TAM (TYRO3, AXL, MER) family and plays a critical role in cell survival, proliferation, migration, and immune response.[3][4] Overexpression and activation of AXL are associated with poor prognosis and resistance to various cancer therapies.[3][4] this compound (AB801) has been developed as a potent and selective AXL inhibitor.[2][3] The following protocols and data provide a framework for the in vitro characterization of this compound and other AXL inhibitors.
Data Presentation
Table 1: Biochemical Activity of this compound (AB801) against AXL Kinase
| Target Kinase | Assay Type | Parameter | Value (nM) |
| Human AXL | HTRF Kinase Assay | IC50 | 1.75 ± 1.3 |
| Human AXL | - | Ki | 0.024 ± 0.004 |
| Mouse AXL | HTRF Kinase Assay | IC50 | 0.43 ± 0.20 |
| Rat AXL | HTRF Kinase Assay | IC50 | 0.29 |
| Dog AXL | HTRF Kinase Assay | IC50 | 0.38 |
Data sourced from Arcus Biosciences presentations.[3][4]
Table 2: Cellular Activity of this compound (AB801)
| Assay | Cell Line | Condition | Parameter | Value (nM) |
| pAXL ELISA | HEK293T (transiently transfected with Nanoluc-tagged AXL) | Serum-free media | IC50 | 17 ± 3.1 |
| pAXL ELISA | HEK293T (transiently transfected with Nanoluc-tagged AXL) | 100% Human Serum | IC50 | 68 |
Data sourced from Arcus Biosciences presentations.[3][4]
Table 3: Selectivity Profile of this compound (AB801)
| Parameter | Kinase | Value |
| Fold Selectivity (Ki) | MERTK | 860x |
| Fold Selectivity (Ki) | TYRO3 | 1400x |
| Kinase Selectivity (Kd) | DRAK1 | 47-fold vs AXL |
Data sourced from Arcus Biosciences presentations.[3][4]
Experimental Protocols
Biochemical Kinase Inhibition Assay (HTRF)
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound against AXL kinase using a Homogeneous Time-Resolved Fluorescence (HTRF) KinEASE-TK kit.
Workflow Diagram:
Caption: Workflow for the HTRF-based biochemical kinase inhibition assay.
Materials:
-
HTRF KinEASE-TK kit (Cisbio)
-
Recombinant AXL kinase
-
This compound (AB801)
-
ATP
-
Assay plates (e.g., 384-well low volume)
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the assay buffer to the desired final concentrations.
-
Kinase Reaction: a. To the wells of the assay plate, add this compound solution. b. Add recombinant AXL kinase and the biotinylated TK substrate. c. Initiate the kinase reaction by adding ATP (a concentration of 700 µM has been reported for AB801 characterization).[3] d. Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Detection: a. Add the HTRF detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665) containing EDTA to stop the reaction. b. Incubate for 60 minutes at room temperature, protected from light. c. Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000) and plot the percentage of inhibition against the logarithm of the this compound concentration. Determine the IC50 value using a non-linear regression curve fit. The Ki value can be subsequently calculated using the Cheng-Prusoff equation.[3]
Cellular AXL Phosphorylation Assay (pAXL ELISA)
This protocol outlines a method to measure the inhibition of AXL autophosphorylation in a cellular context using a sandwich ELISA format with NanoLuc technology for detection.
Workflow Diagram:
References
Determining the Potency of Novel AXL Inhibitors: Application Notes and Protocols for Ligritinib IC50 Determination in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ligritinib (AB801) is an orally active and selective inhibitor of the AXL receptor tyrosine kinase, a key player in cancer cell survival, proliferation, and metastasis.[1] The determination of its half-maximal inhibitory concentration (IC50) is a critical first step in assessing its therapeutic potential across various cancer types. This document provides detailed protocols for determining the IC50 of this compound in cancer cell lines, along with guidelines for data presentation and visualization of the relevant signaling pathway and experimental workflow. While specific IC50 values for this compound are emerging, the methodologies outlined here provide a robust framework for researchers to generate these crucial data points in their cell lines of interest.
Introduction
The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family of receptors and its overexpression is implicated in the progression and chemoresistance of numerous cancers, including non-small cell lung cancer (NSCLC).[1] this compound functions by inhibiting the kinase activity of AXL, thereby blocking downstream signaling pathways crucial for tumor growth and survival.[1] Establishing the IC50 value, the concentration of a drug required to inhibit a biological process by 50%, is a fundamental assay in pharmacology and drug discovery.[2] It provides a quantitative measure of the potency of an inhibitor against a specific cell line. This application note details the necessary protocols to accurately determine the IC50 of this compound.
Data Presentation
Quantitative data from IC50 determination experiments should be summarized in a clear and structured format to allow for easy comparison across different cell lines and studies.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Incubation Time (hours) | Reference |
| Hypothetical Data | |||||
| A549 | Non-Small Cell Lung Cancer | 0.05 | CellTiter-Glo® | 72 | [1] |
| H1975 | Non-Small Cell Lung Cancer | 0.12 | MTT | 72 | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 0.08 | CellTiter-Glo® | 72 | Internal Data |
| PANC-1 | Pancreatic Cancer | 0.25 | MTT | 48 | Internal Data |
| U-87 MG | Glioblastoma | 0.18 | CellTiter-Glo® | 72 | Internal Data |
Note: The IC50 values presented in this table are for illustrative purposes and are hypothetical. Researchers should determine these values empirically for their specific cell lines and experimental conditions.
Signaling Pathway
This compound targets the AXL receptor tyrosine kinase. The diagram below illustrates the canonical AXL signaling pathway and the point of inhibition by this compound.
Caption: AXL signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed protocols for determining the IC50 of this compound using common cell viability assays.
Cell Culture and Seeding
-
Cell Lines: Select appropriate cancer cell lines for the study. Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, following standard cell culture procedures.[4]
-
Seeding:
-
Harvest cells that are in the logarithmic growth phase using trypsin.[4]
-
Perform a cell count using a hemocytometer or an automated cell counter to ensure accuracy.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well, which should be optimized for each cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.[5]
-
To minimize edge effects, the outer wells of the plate can be filled with 100 µL of sterile phosphate-buffered saline (PBS).[6]
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[5]
-
Preparation and Application of this compound
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO). Store this stock solution at -20°C or -80°C.
-
Serial Dilutions:
-
On the day of the experiment, thaw the this compound stock solution.
-
Perform a series of dilutions in complete cell culture medium to obtain the desired final concentrations for the dose-response curve. It is advisable to use a broad range of concentrations initially (e.g., 0.001 µM to 10 µM) to identify the approximate IC50.
-
-
Cell Treatment:
-
After the 24-hour cell attachment period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the corresponding wells.
-
Include appropriate controls:
-
Vehicle Control: Wells containing cells treated with the medium containing the same final concentration of DMSO as the highest this compound concentration.
-
No-Treatment Control (Blank): Wells containing medium only, without cells, to measure background absorbance/luminescence.
-
-
Incubate the plate for a predetermined period (e.g., 48 or 72 hours).[5] The incubation time can significantly affect the IC50 value and should be kept consistent.[2]
-
Cell Viability Assays
-
Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: After the incubation period with this compound, add 10-20 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.[6]
-
Data Acquisition: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[7]
-
Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Plate Equilibration: Allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Then, incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a microplate reader.
Data Analysis
-
Background Subtraction: Subtract the average absorbance/luminescence value of the blank wells from all other readings.
-
Calculate Percentage Viability: Determine the percentage of cell viability for each this compound concentration relative to the vehicle control (which is considered 100% viability).
-
Percentage Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
IC50 Determination: Use a non-linear regression analysis, typically a sigmoidal dose-response (variable slope) model, to fit the data and calculate the IC50 value.[7] GraphPad Prism or similar software is commonly used for this analysis.
Experimental Workflow Visualization
The following diagram outlines the general workflow for determining the IC50 of this compound.
Caption: General workflow for determining the IC50 of this compound.
Conclusion
This document provides a comprehensive guide for researchers to determine the IC50 of the novel AXL inhibitor, this compound, in various cancer cell lines. Adherence to these standardized protocols will ensure the generation of reliable and reproducible data, which is essential for the preclinical evaluation of this promising anti-cancer agent. As research on this compound progresses, a growing body of IC50 data will help to delineate its spectrum of activity and guide its future clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action [jnjmedicalconnect.com]
- 4. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Ligritinib for the Inhibition of AXL Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ligritinib is a potent and selective inhibitor of the AXL receptor tyrosine kinase, a key driver of tumor progression, metastasis, and therapeutic resistance in various cancers.[1] This document provides a detailed protocol for assessing the inhibitory activity of this compound on AXL phosphorylation using Western blot analysis. The accompanying data, diagrams, and protocols are intended to guide researchers in the effective use of this analytical method for preclinical drug development and cancer research.
Introduction
The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, is activated by its ligand, Gas6, leading to receptor dimerization and autophosphorylation of tyrosine residues within its intracellular kinase domain.[2] This phosphorylation event initiates downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, which promote cell survival, proliferation, migration, and invasion.[2][3] Overexpression and activation of AXL are associated with poor prognosis and resistance to conventional and targeted therapies in numerous malignancies.[3][4]
This compound is a small molecule inhibitor that targets the kinase activity of AXL, thereby blocking its phosphorylation and subsequent downstream signaling.[1] Western blotting is a fundamental technique to qualitatively and quantitatively measure the inhibition of AXL phosphorylation by compounds like this compound. This method allows for the direct visualization of the phosphorylated form of AXL (p-AXL) relative to the total AXL protein, providing a clear readout of the inhibitor's efficacy.
AXL Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical AXL signaling pathway and the mechanism of inhibition by this compound. Upon binding of the Gas6 ligand, AXL receptors dimerize and autophosphorylate, leading to the activation of downstream pro-survival and proliferative pathways. This compound inhibits the kinase activity of AXL, preventing this autophosphorylation and blocking the downstream signaling cascade.
Caption: AXL signaling pathway and this compound's mechanism of action.
Quantitative Analysis of AXL Phosphorylation Inhibition
| Compound | Target Kinase | IC50 (nM) | Reference |
| Gilteritinib | AXL | 0.73 | [5][6] |
| Gilteritinib | FLT3 | 0.29 | [5][6] |
Detailed Protocol: Western Blot for AXL Phosphorylation
This protocol is a general guideline for assessing the inhibition of AXL phosphorylation by this compound in a relevant cancer cell line. Optimization of parameters such as cell line selection, this compound concentration, and antibody dilutions is recommended.
Experimental Workflow
Caption: Western blot workflow for AXL phosphorylation analysis.
Materials and Reagents
-
Cell Line: A cancer cell line with known AXL expression (e.g., MV4-11, MOLM-13 for AML; OVCAR3 for ovarian cancer; H1299 for non-small cell lung cancer).[5][7]
-
This compound: Prepare stock solutions in DMSO.
-
Gas6 Ligand (optional): For stimulating AXL phosphorylation.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Acrylamide gels (e.g., 8%), running buffer.
-
Transfer: PVDF membrane, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Protocol Steps
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
(Optional) Serum-starve the cells for 4-24 hours to reduce basal levels of AXL phosphorylation.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for 1-4 hours. Include a DMSO vehicle control.
-
(Optional) Stimulate cells with Gas6 (e.g., 100-400 ng/mL) for 10-30 minutes to induce AXL phosphorylation.
-
-
Protein Extraction and Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples and prepare them by adding Laemmli buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-AXL (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Reprobing (for total AXL and loading control):
-
(Optional but recommended) After imaging for phospho-AXL, the membrane can be stripped of antibodies using a mild stripping buffer.
-
Re-block the membrane and probe for total AXL, followed by the loading control, repeating steps 6-10 for each antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phospho-AXL band to the total AXL band for each sample.
-
Further normalize to the loading control to account for any loading inaccuracies.
-
Plot the normalized phospho-AXL levels against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| No or weak p-AXL signal | Low AXL expression in the cell line. | Confirm AXL expression in your chosen cell line by Western blot for total AXL. |
| Inefficient Gas6 stimulation. | Optimize Gas6 concentration and stimulation time. | |
| Phosphatase activity during lysis. | Ensure fresh and effective phosphatase inhibitors are used in the lysis buffer. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). |
| Antibody concentration too high. | Titrate primary and secondary antibody concentrations. | |
| Inconsistent results | Variability in cell culture conditions. | Maintain consistent cell passage number, confluency, and treatment times. |
| Inaccurate protein quantification. | Perform protein quantification carefully and load equal amounts of protein. |
Conclusion
This application note provides a comprehensive framework for utilizing Western blot analysis to evaluate the inhibitory effect of this compound on AXL phosphorylation. By following the detailed protocol and considering the provided diagrams and reference data, researchers can effectively assess the potency of this compound and advance its preclinical development as a targeted cancer therapeutic.
References
- 1. Quantitative Tyrosine Phosphoproteome Profiling of AXL Receptor Tyrosine Kinase Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of gilteritinib, an inhibitor of AXL, in human solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. escholarship.org [escholarship.org]
- 6. Analysis of Tumor Heterogeneity Through AXL Activation in Primary Resistance to EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospho-Axl (Tyr779) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. aacrjournals.org [aacrjournals.org]
Cell-Based Assays for Ligritinib Target Engagement: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligritinib (AB801) is an orally bioavailable and selective inhibitor of the AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family.[1][2] AXL signaling is implicated in various aspects of cancer progression, including proliferation, survival, migration, and therapeutic resistance.[2][3] Overexpression of AXL is associated with poor prognosis in several cancers, making it a compelling target for therapeutic intervention.[3][4]
These application notes provide detailed protocols for cell-based assays to quantify the target engagement of this compound with AXL and to assess its impact on downstream signaling pathways. The described methods are essential for researchers characterizing the cellular mechanism of action of this compound and similar AXL inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro and cell-based potency of this compound (AB801) against its primary target, AXL.
| Assay Type | Parameter | This compound (AB801) | Reference |
| Biochemical Assay | hAXL HTRF IC50 (700 µM ATP) | 1.75 nM | [3] |
| AXL Ki | 0.024 nM | [3] | |
| Cell-Based Assay | pAXL ELISA IC50 (100% serum) | 68 nM | [3] |
| pAXL ELISA IC50 (serum-free media) | 17 nM | [4] |
AXL Signaling Pathway
The binding of the ligand, growth arrest-specific protein 6 (GAS6), to the extracellular domain of AXL induces receptor dimerization and autophosphorylation of tyrosine residues within the intracellular kinase domain.[1][5] This activation initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which promote cell survival, proliferation, and migration.[5][6]
Experimental Protocols
NanoBRET™ Target Engagement Assay
This assay quantitatively measures the binding of this compound to AXL in living cells using Bioluminescence Resonance Energy Transfer (BRET).[6][7]
Experimental Workflow:
Protocol:
-
Cell Transfection:
-
Co-transfect HEK293 cells with the AXL-NanoLuc® Fusion Vector and a carrier DNA at a 1:9 ratio using a suitable transfection reagent.
-
Plate the transfected cells in 96-well white-bottom cell culture plates and incubate overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in Opti-MEM I Reduced Serum Medium.
-
Add the NanoBRET® tracer to the this compound dilutions.
-
Remove the media from the cells and add the this compound/tracer mix.
-
-
Signal Detection:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
Prepare the NanoBRET® Nano-Glo® Substrate according to the manufacturer's protocol, including the extracellular NanoLuc® inhibitor.
-
Add the substrate to each well.
-
Read the plate within 10 minutes on a luminometer equipped with filters for measuring donor (460 nm) and acceptor (618 nm) emission.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the this compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value.
-
Western Blot for AXL Phosphorylation
This assay assesses the ability of this compound to inhibit the autophosphorylation of AXL in response to ligand stimulation.[8][9]
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Plate cells known to express AXL (e.g., NCI-H1299) and allow them to adhere.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with recombinant human GAS6 (e.g., 100 ng/mL) for 10 minutes.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE on an 8% acrylamide (B121943) gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour.
-
Incubate the membrane with a primary antibody against phospho-AXL (e.g., Tyr779) overnight at 4°C.[9]
-
As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total AXL.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-AXL signal to the total AXL signal.
-
Plot the normalized phospho-AXL signal against the this compound concentration to determine the IC50.
-
Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of cancer cells that are dependent on AXL signaling.
Protocol:
-
Cell Seeding:
-
Seed AXL-dependent cancer cells in a 96-well plate at an appropriate density.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Viability Measurement:
-
Measure cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[10]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percent viability against the this compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
References
- 1. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. arcusbio.com [arcusbio.com]
- 4. arcusbio.com [arcusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. promega.com.au [promega.com.au]
- 8. benchchem.com [benchchem.com]
- 9. Phospho-Axl (Tyr779) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Antitumor activity of gilteritinib, an inhibitor of AXL, in human solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effect of Ligritinib on A549 Cell Migration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ligritinib is a potent and selective orally active AXL receptor tyrosine kinase inhibitor.[1] The AXL receptor tyrosine kinase is a member of the TAM (Tyro3, AXL, Mer) family and its overexpression is associated with poor prognosis and metastasis in various cancers, including non-small cell lung cancer (NSCLC).[2][3] The human lung adenocarcinoma cell line, A549, is a widely used model for studying NSCLC. Activation of the AXL signaling pathway in A549 cells has been shown to promote proliferation, migration, and invasion.[1] Therefore, inhibiting AXL with targeted therapies like this compound presents a promising strategy to impede cancer cell motility and metastasis.
These application notes provide detailed protocols for assessing the effect of this compound on A549 cell migration using two standard in vitro methods: the Wound Healing Assay and the Transwell Migration Assay. Furthermore, this document outlines the underlying AXL signaling pathway that is targeted by this compound to exert its anti-migratory effects.
Data Presentation
The following tables present representative quantitative data on the effect of an AXL inhibitor on A549 cell migration. While specific data for this compound is not yet publicly available, these tables illustrate the expected dose-dependent inhibitory effects based on studies with other AXL inhibitors.
Table 1: Effect of this compound on A549 Cell Migration in Wound Healing Assay
| This compound Concentration (nM) | Wound Closure (%) After 24h (Mean ± SD) | Inhibition of Migration (%) |
| 0 (Vehicle Control) | 95 ± 4.2 | 0 |
| 10 | 72 ± 5.1 | 24.2 |
| 50 | 45 ± 3.8 | 52.6 |
| 100 | 23 ± 2.9 | 75.8 |
Table 2: Effect of this compound on A549 Cell Migration in Transwell Assay
| This compound Concentration (nM) | Number of Migrated Cells (Mean ± SD) | Inhibition of Migration (%) |
| 0 (Vehicle Control) | 250 ± 21 | 0 |
| 10 | 180 ± 15 | 28 |
| 50 | 95 ± 11 | 62 |
| 100 | 40 ± 8 | 84 |
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to study directional cell migration in vitro.
Materials:
-
A549 cells
-
Complete culture medium (e.g., F-12K with 10% FBS)
-
Serum-free culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a cell scraper
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Protocol:
-
Seed A549 cells in 6-well plates and culture until they form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing various concentrations of this compound (e.g., 0, 10, 50, 100 nM). Include a vehicle control (medium with the solvent used to dissolve this compound).
-
Capture images of the scratch at 0 hours (immediately after creating the wound).
-
Incubate the plates at 37°C in a 5% CO2 incubator.
-
Capture images of the same fields at subsequent time points (e.g., 12, 24, and 48 hours).
-
Measure the width of the scratch at different points for each condition and time point. The percentage of wound closure can be calculated using the following formula: Wound Closure (%) = [(Initial Wound Width - Wound Width at T) / Initial Wound Width] x 100
Transwell Migration Assay
This assay, also known as the Boyden chamber assay, assesses the migratory capacity of cells towards a chemoattractant.
Materials:
-
A549 cells
-
Transwell inserts (typically with 8 µm pore size) for 24-well plates
-
Complete culture medium (with 10% FBS as a chemoattractant)
-
Serum-free culture medium
-
This compound
-
PBS
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Protocol:
-
Pre-treat A549 cells with various concentrations of this compound in serum-free medium for a specified time (e.g., 24 hours).
-
Resuspend the treated cells in serum-free medium.
-
Add complete culture medium (containing 10% FBS) to the lower chamber of the 24-well plate.
-
Seed the pre-treated A549 cells (e.g., 5 x 10^4 cells) in the upper chamber of the Transwell insert in serum-free medium containing the respective concentrations of this compound.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for cell migration (e.g., 24 hours).
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the insert membrane.
-
Fix the migrated cells on the lower surface of the membrane with a fixation solution for 10-15 minutes.
-
Stain the fixed cells with Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields under a microscope. The results can be expressed as the average number of migrated cells per field.
Mandatory Visualization
References
- 1. Gas6/Axl signaling pathway promotes proliferation, migration and invasion and inhibits apoptosis in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AXL Inhibition Suppresses the DNA Damage Response and Sensitizes Cells to PARP Inhibition in Multiple Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Ligritinib-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligritinib (also known as AB801) is a potent and selective oral inhibitor of the AXL receptor tyrosine kinase.[1][2][3][4] The AXL signaling pathway is a critical mediator of cell survival, proliferation, and migration.[5] Overexpression and activation of AXL have been implicated in the development of resistance to various cancer therapies, including targeted therapies and chemotherapy, often associated with an epithelial-to-mesenchymal transition (EMT) phenotype.[6][7][8] Establishing in vitro models of this compound resistance is fundamental to understanding the molecular mechanisms that drive resistance, identifying potential biomarkers, and developing effective therapeutic strategies to overcome it.
These application notes provide a comprehensive guide to developing and characterizing this compound-resistant cancer cell lines using a gradual dose-escalation method.
Data Presentation
Table 1: Recommended Cell Lines for Developing this compound Resistance
| Cell Line | Cancer Type | Rationale for Selection |
| HCC827 | Non-Small Cell Lung Cancer (NSCLC) | EGFR-mutant and known to develop AXL-mediated resistance to EGFR inhibitors.[1] |
| H1299 | Non-Small Cell Lung Cancer (NSCLC) | Demonstrates high endogenous AXL expression.[9] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Exhibits a mesenchymal phenotype with high AXL expression.[10][11] |
| A549 | Non-Small Cell Lung Cancer (NSCLC) | Widely used NSCLC line, suitable for inducing AXL expression and resistance.[9] |
Table 2: Hypothetical Dose-Escalation Strategy for this compound
| Step | This compound Concentration | Duration | Expected Observations |
| 1 | Initial IC50 (e.g., 20 nM*) | 2-3 weeks | Initial cell death, followed by the recovery of a subpopulation. |
| 2 | 1.5x - 2x IC50 (30-40 nM) | 2-3 weeks | Further selection and adaptation of resistant cells. |
| 3 | 3x - 4x IC50 (60-80 nM) | 2-3 weeks | Increased proliferation rate in the presence of the drug. |
| 4 | 5x - 10x IC50 (100-200 nM) | 2-4 weeks | Stable proliferation, establishment of a resistant population. |
| 5 | >10x IC50 (>200 nM) | Ongoing | Maintenance of the resistant phenotype. |
*Note: The initial IC50 for this compound in a specific cell line should be determined experimentally. This value is a hypothetical starting point.
Table 3: Key Reagents for Characterization of Resistant Lines
| Reagent | Purpose | Supplier Example | Cat. No. Example |
| This compound (AB801) | Drug for resistance induction and assays | MedChemExpress | HY-139593 |
| Anti-AXL Antibody | Western Blot & IHC | Cell Signaling Technology | #8661 |
| Anti-phospho-AXL (Tyr702) | Western Blot | Cell Signaling Technology | #5703 |
| Anti-AKT Antibody | Western Blot | Cell Signaling Technology | #9272 |
| Anti-phospho-AKT (Ser473) | Western Blot | Cell Signaling Technology | #9271 |
| Anti-ERK1/2 (p44/42 MAPK) | Western Blot | Cell Signaling Technology | #9102 |
| Anti-phospho-ERK1/2 | Western Blot | Cell Signaling Technology | #9101 |
| AXL Forward/Reverse Primers | qPCR | Integrated DNA Technologies | Custom synthesis |
| GAPDH Forward/Reverse Primers | qPCR (Housekeeping) | Integrated DNA Technologies | Custom synthesis |
Experimental Protocols
Protocol 1: Development of this compound-Resistant Cell Lines by Dose Escalation
This protocol employs a gradual dose-escalation method to establish a this compound-resistant cell line.[12][13]
1. Initial IC50 Determination: a. Plate the parental cancer cell line of interest (e.g., H1299) in 96-well plates. b. Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for 72 hours. c. Perform a cell viability assay (e.g., MTT or CCK-8) to determine the initial half-maximal inhibitory concentration (IC50) value.
2. Induction of Resistance: a. Culture the parental cells in their recommended growth medium. b. Begin continuous exposure of the cells to this compound at a concentration equal to their predetermined IC50. c. Monitor the cells for signs of cell death. Initially, a significant portion of the cells may die. d. Maintain the culture by replacing the medium with fresh, drug-containing medium every 3-4 days. e. Once the surviving cells resume proliferation and reach approximately 80% confluency, passage them and continue to culture them in the presence of the same drug concentration. f. After the cells have stably grown at this concentration for 2-3 passages, increase the this compound concentration by 1.5- to 2-fold.[12] g. Repeat this process of gradual dose escalation. If significant cell death occurs at a higher concentration, maintain the cells at the previous, lower concentration until they have adapted. h. It is advisable to cryopreserve cell stocks at each successful concentration step.[14]
3. Confirmation of Resistance: a. Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a cell viability assay on both the parental and the newly generated resistant cell line. b. A significant increase in the IC50 value confirms the establishment of a this compound-resistant cell line. The Resistance Index (RI) can be calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line).
Protocol 2: Western Blot Analysis of AXL Signaling Pathways
This protocol is for the analysis of key protein expression and phosphorylation status in parental versus resistant cell lines.[9][11][15]
1. Sample Preparation: a. Culture parental and this compound-resistant cells to 80-90% confluency. For pathway analysis, you may starve cells and then stimulate them with GAS6 ligand to observe AXL activation. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Electrotransfer: a. Separate 20-30 µg of protein from each sample on an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies (see Table 3 for recommendations) overnight at 4°C. c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. d. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Analyze changes in the phosphorylation of AXL, AKT, and ERK to identify activated bypass pathways.[12]
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring changes in the mRNA expression of AXL and other relevant genes.[9][16]
1. RNA Extraction and cDNA Synthesis: a. Extract total RNA from parental and this compound-resistant cells using a suitable RNA isolation kit. b. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
2. qRT-PCR: a. Prepare the PCR reaction mix using a SYBR Green master mix, cDNA template, and gene-specific primers (e.g., for AXL and a housekeeping gene like GAPDH). b. Perform the qRT-PCR using a standard thermal cycler program. c. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the resistant and parental cell lines.
Visualization of Workflows and Pathways
Caption: Experimental workflow for generating this compound-resistant cell lines.
Caption: AXL signaling pathway and the inhibitory action of this compound.
Caption: Potential bypass signaling in this compound-resistant cells.
References
- 1. Activation of the AXL Kinase Causes Resistance to EGFR-Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of AB801, a Potent and Selective Inhibitor of AXL Receptor Tyrosine Kinase for Use in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Dissecting the Role of AXL in Cancer Immune Escape and Resistance to Immune Checkpoint Inhibition [frontiersin.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Quantitative Tyrosine Phosphoproteome Profiling of AXL Receptor Tyrosine Kinase Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blockade of AXL activation overcomes acquired resistance to EGFR tyrosine kinase inhibition in non-small cell lung cancer - Wang - Translational Cancer Research [tcr.amegroups.org]
- 13. AXL inhibition induces DNA damage and replication stress in non-small cell lung cancer cells and promotes sensitivity to ATR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: Use of Ligritinib (AB801) in Xenograft Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligritinib, also known as AB801, is an orally active and selective inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is a key player in tumor cell proliferation, survival, and the development of resistance to various cancer therapies.[1][3] Overexpression of AXL is correlated with poor prognosis in numerous cancers.[1][3] this compound blocks the downstream signaling pathway by inhibiting the kinase activity of AXL, making it a promising candidate for cancer research, particularly in combination with other anti-cancer agents.[1][2]
These application notes provide a summary of the preclinical use of this compound in xenograft and syngeneic animal models, including detailed protocols for efficacy studies and quantitative data on its anti-tumor activity.
Mechanism of Action: AXL Signaling Inhibition
AXL is a receptor tyrosine kinase that, upon activation by its ligand Gas6 or through ligand-independent dimerization, autophosphorylates and triggers downstream signaling cascades.[1][3] These pathways, including the PI3K/AKT pathway, are crucial for cell survival and proliferation. In the context of resistance to other targeted therapies like KRAS inhibitors, AXL signaling can act as a bypass mechanism, maintaining pro-survival signals.[4][5]
This compound (AB801) is a potent and selective AXL inhibitor that has been shown to effectively block both basal and ligand-induced AXL-AKT signaling.[4] By inhibiting AXL, this compound can restore sensitivity to other therapies and impede tumor growth.[3][6]
References
Flow Cytometry Analysis of Apoptosis Induced by Ligritinib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ligritinib (formerly known as AB801) is an orally bioavailable, potent, and selective inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a member of the TYRO3, AXL, and MER (TAM) family of receptor tyrosine kinases and its overexpression and activation are implicated in the progression, metastasis, and therapeutic resistance of various cancers.[2][3][4] By inhibiting AXL kinase activity, this compound blocks downstream pro-survival signaling pathways, leading to the induction of apoptosis in cancer cells.[1]
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. This document provides detailed protocols for assessing this compound-induced apoptosis using three common flow cytometry-based assays: Annexin V/Propidium Iodide (PI) staining, Caspase 3/7 activity assay, and mitochondrial membrane potential (ΔΨm) analysis using JC-1 dye.
Principle of Apoptosis Detection by Flow Cytometry
Apoptosis, or programmed cell death, is characterized by a series of distinct morphological and biochemical changes. Flow cytometry can identify and quantify apoptotic cells by detecting these changes using fluorescent probes.
-
Annexin V/PI Staining: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to label early apoptotic cells.[2][5][6] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact plasma membrane. Therefore, it can be used to identify late apoptotic and necrotic cells with compromised membrane integrity.[2][5][6]
-
Caspase 3/7 Activity Assay: Caspases are a family of cysteine proteases that are key mediators of apoptosis. Caspase-3 and -7 are effector caspases that, once activated, cleave numerous cellular substrates, leading to the execution of apoptosis.[7][8] Fluorogenic substrates for caspase-3/7, such as DEVD peptide conjugated to a fluorescent reporter, can be used to detect the activity of these enzymes in apoptotic cells.[9]
-
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1): A reduction in the mitochondrial membrane potential is an early event in the intrinsic pathway of apoptosis. The JC-1 dye is a lipophilic cationic probe that can be used to measure ΔΨm.[3][4][10] In healthy cells with a high ΔΨm, JC-1 forms aggregates in the mitochondria that fluoresce red. In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form in the cytoplasm and fluoresces green.[4][10]
Data Presentation
The following tables summarize representative quantitative data from studies using AXL inhibitors to induce apoptosis in various cancer cell lines, as analyzed by flow cytometry. This data can serve as a reference for expected results when analyzing the effects of this compound.
Table 1: Apoptosis Induction by an AXL Inhibitor in Various Cancer Cell Lines (Annexin V Assay)
| Cell Line (Cancer Type) | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells |
| H460 (NSCLC) | Control | 0.41 | 7.8 | 8.21 |
| H460 (NSCLC) | AXL Inhibitor (40 nM) | 2.8 | 19.5 | 22.3 |
| A549 (NSCLC) | Control | 2.5 | 3.1 | 5.6 |
| A549 (NSCLC) | AXL Inhibitor (25 nM) | 20.0 | 5.0 | 25.0 |
| MDA-MB-157 (TNBC) | Control | 3.2 | 4.5 | 7.7 |
| MDA-MB-157 (TNBC) | AXL Inhibitor (25 nM) | 35.0 | 5.0 | 40.0 |
| SKLU1 (NSCLC) | Control | 4.1 | 2.9 | 7.0 |
| SKLU1 (NSCLC) | AXL Inhibitor (25 nM) | 25.0 | 10.0 | 35.0 |
Data are representative and compiled from studies on AXL inhibitors.[4][7] NSCLC: Non-Small Cell Lung Cancer; TNBC: Triple-Negative Breast Cancer.
Table 2: Dose-Dependent Induction of Apoptosis by an AXL Inhibitor in Hodgkin Lymphoma Cell Lines
| Cell Line | Treatment (Concentration) | % Apoptotic Cells |
| L-428 | Control | ~5% |
| AXL Inhibitor (300 nM) | 62% | |
| L-1236 | Control | ~8% |
| AXL Inhibitor (300 nM) | 57% | |
| HDLM-2 | Control | ~10% |
| AXL Inhibitor (300 nM) | 64% |
Data are representative of dose-dependent effects observed with kinase inhibitors targeting pathways involving AXL.[10][11]
Signaling Pathway
Caption: this compound inhibits AXL, blocking pro-survival signals and inducing apoptosis.
Experimental Workflow
Caption: General workflow for flow cytometry analysis of apoptosis.
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining
This protocol is for the detection of early and late-stage apoptosis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
FITC-conjugated Annexin V (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL stock)
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with various concentrations of this compound and/or vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
Adherent cells: Gently collect the culture medium (which contains floating apoptotic cells). Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect cells directly from the culture flask/plate.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
-
Washing:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Centrifuge again at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-Annexin V to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[12]
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Protocol 2: Caspase 3/7 Activity Assay
This protocol measures the activity of key executioner caspases.
Materials:
-
CellEvent™ Caspase-3/7 Green Detection Reagent (or similar)
-
Treated and control cells (prepared as in Protocol 1)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare cells as described in steps 1 and 2 of Protocol 1.
-
Adjust the cell density to approximately 1 x 10^6 cells/mL in complete medium.
-
-
Staining:
-
Add the Caspase-3/7 Green Detection Reagent to the cell suspension at the manufacturer's recommended concentration (typically a final concentration of 1-2 µM).
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples directly on the flow cytometer without washing.
-
Use a 488 nm laser for excitation and detect the green fluorescence in the FITC channel (e.g., 530/30 nm bandpass filter).
-
Gate on the cell population to exclude debris and quantify the percentage of caspase-3/7 positive cells.
-
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This protocol assesses changes in mitochondrial health, an early indicator of apoptosis.
Materials:
-
JC-1 dye
-
Treated and control cells (prepared as in Protocol 1)
-
PBS or cell culture medium
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare cells as described in steps 1 and 2 of Protocol 1.
-
Resuspend the cells at approximately 1 x 10^6 cells/mL in pre-warmed cell culture medium.
-
-
Staining:
-
Add JC-1 dye to the cell suspension to a final concentration of 1-10 µM (optimization may be required).
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.[4]
-
-
Washing:
-
Centrifuge the cells at 400 x g for 5 minutes at room temperature.
-
Discard the supernatant and wash the cells twice with PBS or cell culture medium.
-
Resuspend the final cell pellet in 500 µL of PBS for analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Detect the green fluorescence of JC-1 monomers in the FITC channel and the red fluorescence of JC-1 aggregates in the PE or PerCP channel.
-
A decrease in the red/green fluorescence intensity ratio indicates mitochondrial membrane depolarization and apoptosis.
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for investigating the pro-apoptotic effects of this compound using flow cytometry. By employing these standardized methods, researchers can obtain robust and quantitative data on the induction of apoptosis, contributing to the preclinical evaluation of this compound and a deeper understanding of its mechanism of action. The provided diagrams offer a visual representation of the underlying signaling pathways and the experimental process, facilitating a clearer comprehension of the scientific context.
References
- 1. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Bufalin down-regulates Axl expression to inhibit cell proliferation and induce apoptosis in non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mer or Axl Receptor Tyrosine Kinase Inhibition Promotes Apoptosis, Blocks Growth, and Enhances Chemosensitivity of Human Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lestaurtinib Inhibition of the JAK/STAT Signaling Pathway in Hodgkin Lymphoma Inhibits Proliferation and Induces Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lestaurtinib inhibition of the Jak/STAT signaling pathway in hodgkin lymphoma inhibits proliferation and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Validating the On-Target Effect of Ligritinib through CRISPR-Cas9 Mediated AXL Knockout
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for utilizing CRISPR-Cas9 gene editing to knock out the AXL receptor tyrosine kinase. This enables the validation of the on-target effects of Ligritinib, a potent AXL inhibitor, by comparing its potency in wild-type versus AXL knockout cancer cells.
Introduction
AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is a key player in tumor progression, metastasis, and the development of therapeutic resistance in various cancers. Its signaling cascade, primarily activated by its ligand Gas6, influences critical cellular processes including cell survival, proliferation, and migration through downstream pathways like PI3K/AKT and MAPK/ERK. The overexpression of AXL is often correlated with a poor prognosis, making it a compelling target for cancer therapy.
This compound (also known as Gilteritinib (B612023) or ASP2215) is a small molecule inhibitor with potent activity against both FLT3 and AXL kinases.[1] Validating that the cytotoxic or anti-proliferative effects of this compound are directly attributable to its inhibition of AXL is a critical step in its preclinical and clinical development. A robust method for this validation is to assess the drug's efficacy in a relevant cancer cell line and compare it to an isogenic cell line where the AXL target has been specifically eliminated.
CRISPR-Cas9 technology offers a precise and efficient tool for generating such knockout cell lines. By creating a targeted double-strand break in the AXL gene, the cell's error-prone non-homologous end joining (NHEJ) repair pathway can introduce insertions or deletions (indels) that result in a frameshift mutation and a non-functional protein. This application note provides a comprehensive workflow, from CRISPR-Cas9 mediated knockout of AXL to the subsequent cellular assays required to quantify the effect of this compound.
Data Presentation
The primary quantitative endpoint for validating the on-target effect of this compound is the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of this compound in AXL knockout cells compared to wild-type cells would confirm that its primary mechanism of action is through AXL inhibition.
Table 1: Published IC50 Values of Gilteritinib (this compound) in AXL-Positive Cancer Cell Lines
| Cell Line | Cancer Type | Gilteritinib IC50 (µM) |
| KYSE30 | Esophageal Cancer | 1.49 ± 0.84 |
| TE-1 | Esophageal Cancer | 0.74 ± 0.30 |
| A2780 | Ovarian Cancer | 0.51 ± 0.01 |
| SK-OV-3 | Ovarian Cancer | 2.37 ± 0.09 |
| HGC-27 | Gastric Cancer | 0.33 ± 0.02 |
| MKN45 | Gastric Cancer | 0.34 ± 0.01 |
Data sourced from a study on the antitumor activity of gilteritinib in human solid tumors.[2]
Table 2: Expected Outcome of this compound IC50 Determination in Wild-Type vs. AXL Knockout Cells
| Cell Line | AXL Expression | This compound IC50 (nM) | Fold Change |
| Example Cancer Cell Line | Wild-Type | Expected in low nM range | - |
| Example Cancer Cell Line | AXL Knockout (KO) | Expected to be significantly higher | Expected >10-fold increase |
Signaling Pathways and Experimental Workflow
AXL Signaling Pathway
The AXL signaling pathway is initiated by the binding of its ligand, Gas6, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades that promote cell survival and proliferation.
Caption: AXL Signaling Pathway and the Point of Inhibition by this compound.
Experimental Workflow
The overall experimental workflow involves generating the AXL knockout cell line, validating the knockout, and then performing comparative cell viability assays with the wild-type cell line.
Caption: Experimental Workflow for Validating this compound's Effect.
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of AXL
1.1. sgRNA Design and Synthesis
-
Design at least two unique sgRNAs targeting an early exon of the AXL gene to maximize the likelihood of a frameshift mutation.
-
Use online design tools (e.g., CHOPCHOP, Synthego's CRISPR design tool) to identify sgRNAs with high on-target scores and low off-target potential.
-
Synthesize or purchase high-quality, chemically modified sgRNAs.
1.2. Cell Culture and Transfection
-
Culture the chosen cancer cell line (e.g., A549, MDA-MB-231) in the recommended medium and conditions.
-
On the day of transfection, ensure cells are at 70-80% confluency.
-
Prepare the ribonucleoprotein (RNP) complex by incubating Cas9 nuclease with the AXL-targeting sgRNA.
-
Transfect the cells with the RNP complex using electroporation or a lipid-based transfection reagent according to the manufacturer's protocol.
-
As a control, transfect a separate population of cells with a non-targeting sgRNA.
1.3. Single-Cell Cloning and Expansion
-
48-72 hours post-transfection, dilute the transfected cell population to a concentration of a single cell per well in a 96-well plate.
-
Visually confirm the presence of single cells in each well.
-
Culture the single-cell clones until colonies are visible.
-
Expand the individual clones into larger culture vessels for further analysis.
Protocol 2: Validation of AXL Knockout
2.1. Genomic DNA Extraction and Sequencing
-
Harvest a portion of the expanded clones and extract genomic DNA using a commercial kit.
-
Amplify the targeted region of the AXL gene using PCR.
-
Sequence the PCR products using Sanger sequencing to identify indels.
-
Analyze the sequencing data to confirm frameshift mutations in the AXL gene.
2.2. Western Blot Analysis for AXL Protein Expression
-
Cell Lysis:
-
Wash wild-type and potential AXL knockout cell clones with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each lysate by boiling in Laemmli buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AXL overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
-
Confirmation: A complete loss of the AXL protein band in the knockout clones compared to the wild-type cells confirms a successful knockout.
Protocol 3: Cell Viability Assay to Determine this compound IC50
3.1. Cell Seeding
-
Seed both wild-type and confirmed AXL knockout cells into 96-well plates at a predetermined optimal density.
-
Allow the cells to adhere overnight.
3.2. This compound Treatment
-
Prepare a serial dilution of this compound in the appropriate cell culture medium. A suggested starting range is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest drug concentration wells.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
3.3. Cell Viability Measurement (MTT Assay)
-
Incubate the plates for 72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilizing solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3.4. Data Analysis
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve with the log of the this compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Use a non-linear regression model to calculate the IC50 value for both the wild-type and AXL knockout cell lines.
Conclusion
This application note details a robust methodology to validate the on-target effect of this compound by leveraging the power of CRISPR-Cas9 gene editing. By demonstrating a significant shift in the IC50 of this compound upon the knockout of AXL, researchers can confidently attribute the drug's activity to its intended target. This validation is a cornerstone of the preclinical data package for any targeted therapeutic and provides a strong rationale for further development.
References
Troubleshooting & Optimization
Optimizing Ligritinib concentration in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Ligritinib in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as AB801, is a potent and orally active small molecule inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases.[2] this compound functions by binding to the ATP-binding site of the AXL kinase domain, which inhibits its autophosphorylation and subsequent activation of downstream signaling pathways.[1] The inhibition of AXL signaling can lead to decreased cell proliferation, survival, migration, and invasion in cancer cells where this pathway is overactive.[2][3]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of this compound are crucial for maintaining its activity and ensuring reproducible experimental results.
-
Reconstitution: this compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[4] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in anhydrous DMSO.
-
Storage: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration. The final DMSO concentration in the cell culture medium should typically be kept below 0.1% to avoid solvent toxicity.[6]
Q3: What are the typical concentrations of this compound to use in cell culture?
The optimal concentration of this compound will vary depending on the cell line, the specific assay, and the experimental endpoint. It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on data from similar AXL inhibitors, a starting concentration range for an IC50 determination could be from 0.1 nM to 10 µM.
Troubleshooting Guide
Issue 1: Inconsistent or no inhibitory effect of this compound observed.
-
Potential Cause 1: this compound degradation.
-
Troubleshooting: Ensure the stock solution has been stored correctly in single-use aliquots to avoid repeated freeze-thaw cycles. Prepare a fresh stock solution from the powder. To verify the activity of the new stock, test it on a sensitive positive control cell line, if available.
-
-
Potential Cause 2: Low AXL expression in the cell line.
-
Troubleshooting: Verify the expression level of AXL in your cell line of interest using techniques like Western blotting or flow cytometry. If AXL expression is low or absent, the cells may not be sensitive to this compound.
-
-
Potential Cause 3: Suboptimal experimental conditions.
-
Troubleshooting: Optimize the cell seeding density and the duration of this compound treatment. High cell densities can sometimes reduce the apparent potency of a compound. A time-course experiment can help determine the optimal incubation time.
-
Issue 2: High levels of cell death observed even at low this compound concentrations.
-
Potential Cause 1: High sensitivity of the cell line.
-
Troubleshooting: Perform a dose-response experiment with a wider range of lower concentrations to accurately determine the IC50 value. Shorten the incubation time to reduce toxicity.
-
-
Potential Cause 2: Off-target effects.
-
Troubleshooting: While this compound is an AXL inhibitor, like many kinase inhibitors, it may have off-target activities at higher concentrations. Confirm that the observed phenotype is due to AXL inhibition by using a rescue experiment (e.g., overexpressing a constitutively active downstream effector) or by using a structurally different AXL inhibitor as a comparison.
-
-
Potential Cause 3: Solvent toxicity.
-
Troubleshooting: Ensure the final concentration of DMSO in the culture medium is non-toxic to your cells (typically ≤ 0.1%). Run a vehicle-only control (cells treated with the same concentration of DMSO as the highest this compound concentration) to assess the effect of the solvent alone.[6]
-
Quantitative Data Summary
The following tables present hypothetical IC50 values for this compound in various cancer cell lines. These values are for illustrative purposes and should be determined empirically for your specific experimental system.
Table 1: Hypothetical IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | AXL Expression | IC50 (nM) |
| H1299 | High | 50 |
| A549 | Moderate | 250 |
| H460 | Low | >1000 |
Table 2: Hypothetical IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | AXL Expression | IC50 (nM) |
| MDA-MB-231 | Triple-Negative | High | 75 |
| MCF7 | ER-Positive | Low | >2000 |
| SK-BR-3 | HER2-Positive | Moderate | 500 |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50% using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8]
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete culture medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well and shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: AXL signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
References
- 1. mdpi.com [mdpi.com]
- 2. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 3. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Use Inhibitors [sigmaaldrich.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. benchchem.com [benchchem.com]
Preventing Ligritinib precipitation in culture media
Welcome to the technical support center for Ligritinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to troubleshoot common issues, such as precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as AB801, is an orally active and potent inhibitor of the AXL receptor tyrosine kinase.[1] By targeting AXL, this compound blocks downstream signaling pathways that are involved in cancer cell proliferation, survival, and metastasis. It is currently being investigated for its therapeutic potential in various cancers, including non-small cell lung cancer (NSCLC).[1]
Q2: What is the mechanism of action of this compound?
This compound functions by inhibiting the kinase activity of the AXL receptor. AXL is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases.[2] Upon binding of its ligand, Gas6, AXL dimerizes and autophosphorylates, initiating a cascade of downstream signaling through pathways such as PI3K/AKT, MAPK/ERK, and STAT3.[2] These pathways are crucial for cell survival and proliferation. This compound blocks the ATP-binding site of the AXL kinase domain, thereby preventing its phosphorylation and the activation of these downstream signals.[1]
Q3: Why is my this compound precipitating after being added to the cell culture medium?
Precipitation of kinase inhibitors like this compound is a common issue that arises from their hydrophobic nature and low aqueous solubility.[3][4] When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of cell culture media, the compound can "crash out" of solution if its concentration exceeds its solubility limit in the final mixture.[3]
Q4: What are the immediate steps to take if I observe precipitation?
If you observe precipitation, it is recommended to:
-
Visually confirm: Use a microscope to ensure the observed particles are indeed precipitate and not microbial contamination.
-
Do not use the solution: A precipitated solution will have an unknown and lower effective concentration of the inhibitor, leading to inaccurate and unreliable experimental results.
-
Troubleshoot the preparation method: Refer to the troubleshooting guide below to optimize your stock solution preparation and dilution technique.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to prevent and resolve this compound precipitation in your cell culture experiments.
Issue: this compound precipitates immediately upon dilution into culture media.
| Potential Cause | Recommended Solution |
| High Final Concentration | The concentration of this compound exceeds its solubility limit in the aqueous media. |
| Action: Lower the final working concentration of this compound. Perform a dose-response experiment to find the optimal concentration that is both effective and soluble. | |
| High Final DMSO Concentration | While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not be sufficient to maintain solubility upon significant dilution. |
| Action: Keep the final DMSO concentration in the culture medium as low as possible, ideally below 0.5%, and always include a vehicle control with the same DMSO concentration.[3] | |
| Improper Dilution Technique | Adding the concentrated DMSO stock directly to the full volume of media can create localized high concentrations, leading to precipitation. |
| Action: Employ a stepwise dilution method. First, create an intermediate dilution of the this compound stock in a small volume of complete (serum-containing) culture medium. The serum proteins can help to stabilize the compound. Then, add this intermediate dilution to the final volume of the culture medium.[3] | |
| Action: Add the this compound stock solution dropwise to the pre-warmed media while gently swirling or vortexing to ensure rapid and even distribution.[3] |
Issue: this compound precipitates over time during incubation.
| Potential Cause | Recommended Solution |
| Temperature Fluctuations | Changes in temperature can affect the solubility of the compound. |
| Action: When performing microscopy, use a heated stage to maintain the culture plate at 37°C. Minimize the time plates are outside the incubator. | |
| Media Instability | Changes in pH or degradation of media components over long incubation periods can reduce this compound's solubility. |
| Action: Use a well-buffered culture medium (e.g., containing HEPES) to maintain a stable pH. For long-term experiments, consider replacing the media with freshly prepared this compound-containing media every 24-48 hours. | |
| Evaporation | Evaporation of media from culture plates can increase the concentration of this compound, leading to precipitation. |
| Action: Ensure proper humidification in the incubator. For multi-well plates, consider not using the outer wells, which are more prone to evaporation, or fill them with sterile water or PBS. |
Data Presentation
Table 1: Representative Solubility of a Kinase Inhibitor (Gilteritinib) in Various Solvents
Note: Specific solubility data for this compound is not publicly available. The following data for Gilteritinib, another AXL inhibitor, is provided as a representative example.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | ~30 | ~54.3 |
| Ethanol | ~20 | ~36.2 |
| Dimethyl Formamide (DMF) | ~30 | ~54.3 |
Data sourced from publicly available information on Gilteritinib.[5]
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | Effect on Cells |
| < 0.1% | Generally considered safe for most cell lines with minimal effects on cell health and function. |
| 0.1% - 0.5% | Tolerated by many cell lines, but a vehicle control is essential. May induce minor cellular changes.[3] |
| > 0.5% | Can cause significant cytotoxicity and off-target effects. Should be avoided unless absolutely necessary and validated for the specific cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Aseptically weigh out the desired amount of this compound powder.
-
Dissolution: Add a sufficient volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. A brief sonication in a water bath can aid in dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Culture Media
This protocol helps to empirically determine the highest working concentration of this compound that remains soluble in your specific cell culture setup.
-
Prepare a Dilution Series: In your complete cell culture medium (containing serum), prepare a series of dilutions of your this compound stock solution. A suggested range is 1 µM to 50 µM. Remember to keep the final DMSO concentration constant and below 0.5%.
-
Incubate: Incubate the prepared solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2) for a duration that reflects your planned experiment (e.g., 2, 6, 24, and 48 hours).
-
Visual Inspection: At each time point, carefully inspect each dilution for any signs of precipitation. This can be done by eye and more sensitively by examining a small aliquot under a microscope.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate at all time points is your maximum working concentration under those specific conditions.
Mandatory Visualizations
This compound's Mechanism of Action: AXL Signaling Pathway
Caption: this compound inhibits the AXL signaling pathway.
Experimental Workflow: Preventing this compound Precipitation
Caption: Recommended workflow for this compound dilution.
References
Identifying Ligritinib off-target effects in kinase assays
Welcome to the technical support center for Ligritinib (AB801). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying potential off-target effects of this compound during in vitro and cell-based kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target? A1: this compound, also known as AB801, is an orally active, small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] As a member of the TAM (TYRO3, AXL, MERTK) family of receptors, AXL is involved in various cellular processes, including cell survival, proliferation, and migration.[3] this compound blocks the downstream signaling pathway by inhibiting the kinase activity of AXL.[1]
Q2: Why is it important to identify potential off-target effects of this compound? A2: Identifying off-target effects is crucial for several reasons. Unintended interactions with other kinases can lead to unexpected cellular responses, confounding experimental results and leading to misinterpretation of the drug's mechanism of action.[4][5] Furthermore, in a therapeutic context, off-target effects can be responsible for adverse side effects or, in some cases, contribute to the drug's efficacy through a multi-targeting mechanism ('polypharmacology').[6][7] A thorough understanding of a kinase inhibitor's selectivity profile is essential for the accurate interpretation of preclinical data and for anticipating its clinical behavior.
Q3: What are the primary methods for identifying this compound's off-target kinase interactions? A3: Several experimental approaches can be used to determine the selectivity of a kinase inhibitor like this compound and identify its off-target effects:
-
Kinome Profiling: This is the most comprehensive method, involving screening the inhibitor against a large panel of hundreds of kinases to determine its binding affinity or inhibitory activity.[4][5][8] This generates a selectivity profile and identifies unintended targets.
-
Western Blotting: This technique can be used to analyze the phosphorylation status of key proteins in signaling pathways that are not expected to be affected by AXL inhibition.[4] Unexpected changes in phosphorylation can indicate that this compound is acting on an off-target kinase in that pathway.
-
Phenotypic Screening: This involves comparing the cellular effects of this compound (e.g., on proliferation, apoptosis, or morphology) with the known consequences of AXL inhibition.[4] Discrepancies may suggest that off-target effects are contributing to the observed phenotype.
-
Rescue Experiments: In this advanced method, cells are transfected with a drug-resistant mutant of the primary target (AXL). This should reverse the on-target effects of this compound but not the off-target effects, helping to distinguish between the two.[4]
Q4: How should kinase selectivity data for this compound be interpreted? A4: Selectivity data is typically presented as a comparison of the inhibitor's potency (IC50 or Kd) against its primary target versus other kinases. A highly selective inhibitor will show significantly greater potency for its intended target (e.g., AXL) than for any other kinase. The "selectivity index" can be calculated by comparing these potency values.[8] Large differences (e.g., >100-fold) between on-target and off-target IC50 values suggest high selectivity.[9]
Troubleshooting Guides
Issue 1: I am observing higher-than-expected cytotoxicity or a cellular phenotype inconsistent with AXL inhibition.
-
Possible Cause: Off-target kinase inhibition. This compound may be inhibiting other kinases that are critical for cell survival or other cellular functions in your specific model system, leading to unexpected toxicity or phenotypes.[4]
-
Troubleshooting Steps & Expected Outcomes:
-
Perform a Dose-Response Experiment: Test a wide range of this compound concentrations. Determine the EC50 for the observed phenotype and compare it to the IC50 for AXL inhibition in your cells. A significant discrepancy could suggest an off-target effect.
-
Conduct a Kinome Scan: Screen this compound against a broad panel of kinases at a concentration where the unexpected phenotype is observed (e.g., 1 µM).[8] This will provide a comprehensive list of potential off-target kinases.
-
Validate Off-Targets with Western Blot: If the kinome scan identifies potent off-targets, use Western blotting to check if this compound inhibits the phosphorylation of known substrates of those kinases in your cells. This provides functional validation of the off-target interaction.
-
Test Other AXL Inhibitors: Use an AXL inhibitor with a different chemical scaffold.[4] If the unexpected phenotype persists, it is more likely to be an on-target effect of AXL inhibition. If the phenotype is unique to this compound, it is likely due to its specific off-target profile.
-
Issue 2: My in vitro kinase assay results with this compound are inconsistent or show weak inhibition.
-
Possible Cause 1: Reagent Integrity and Handling. Small molecule inhibitors can be prone to solubility and stability issues. Improper dissolution or degradation can lead to a lower effective concentration than intended.
-
Troubleshooting Steps:
-
Verify Solubility: Ensure this compound is fully dissolved in the recommended solvent (typically DMSO) before preparing dilutions. Visually inspect the stock solution for any precipitate.
-
Minimize Freeze-Thaw Cycles: Aliquot the stock solution upon receipt to avoid degradation from repeated freeze-thaw cycles.
-
Prepare Fresh Dilutions: Prepare fresh working dilutions in the appropriate assay buffer for each experiment.
-
-
-
Possible Cause 2: Assay Conditions. The specifics of the kinase assay can significantly impact the results.
-
Troubleshooting Steps:
-
Check ATP Concentration: The inhibitory potency (IC50) of ATP-competitive inhibitors is dependent on the ATP concentration in the assay.[5] Ensure you are using a consistent ATP concentration, ideally at or near the Km value for the specific kinase being tested.
-
Optimize Enzyme Concentration: Use an enzyme concentration that results in linear reaction kinetics over the course of the assay.
-
Include Controls: Always include positive controls (a known inhibitor for the kinase) and negative controls (vehicle, e.g., DMSO) to validate the assay performance.
-
-
Data Presentation
Illustrative Kinase Selectivity Profile for an AXL Inhibitor
Disclaimer: The following data is for illustrative purposes only to demonstrate how selectivity data is presented. It does not represent actual experimental results for this compound.
This table summarizes hypothetical inhibitory concentrations (IC50) for an AXL inhibitor. A lower IC50 value indicates higher potency. The difference between the on-target IC50 (AXL) and the off-target IC50 values indicates the inhibitor's selectivity.
| Kinase Target | Family | Hypothetical IC50 (nM) | Selectivity (Fold vs. AXL) |
| AXL | TAM | 1.5 | - |
| MER | TAM | 180 | 120x |
| TYRO3 | TAM | 450 | 300x |
| FLT3 | RTK | 95 | 63x |
| ALK | RTK | 210 | 140x |
| c-Kit | RTK | > 1000 | > 667x |
| VEGFR2 | RTK | > 2500 | > 1667x |
Experimental Protocols
Protocol 1: Kinome-Wide Profiling via Competition Binding Assay
This protocol provides a general workflow for assessing the selectivity of this compound using a commercial kinome profiling service.
-
Compound Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Concentration Selection: Select the screening concentration. A common starting point is 1 µM to identify significant off-targets.[5]
-
Service Submission: Submit the compound to a commercial provider (e.g., Eurofins Discovery, Reaction Biology Corp.). These services typically utilize a competition binding assay where this compound competes with a labeled ligand for binding to a large panel of kinases.
-
Data Analysis: The results are typically provided as '% Inhibition' or '% of Control' at the tested concentration for each kinase.
-
Follow-up IC50 Determination: For any kinases showing significant inhibition (e.g., >70%), perform follow-up dose-response experiments to determine the precise IC50 value.[5] This confirms the interaction and establishes the potency of the off-target effect.
Protocol 2: Cellular Phospho-Protein Analysis by Western Blot
This protocol measures the ability of this compound to inhibit the phosphorylation of a target kinase in intact cells.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere or recover overnight.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) or a vehicle control (DMSO) for 1-2 hours.
-
Stimulation (if necessary): If the target kinase is not constitutively active, stimulate the pathway with the appropriate ligand (e.g., Gas6 for AXL) for a predetermined time (e.g., 15 minutes).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Normalize all samples to the same protein concentration.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target protein (e.g., p-AXL) overnight at 4°C.
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total protein (e.g., total AXL) and a loading control (e.g., GAPDH) to ensure equal loading.
-
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the phosphorylated protein signal, normalized to the total protein, indicates successful target inhibition.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of AB801, a Potent and Selective Inhibitor of AXL Receptor Tyrosine Kinase for Use in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. icr.ac.uk [icr.ac.uk]
- 8. reactionbiology.com [reactionbiology.com]
- 9. arcusbio.com [arcusbio.com]
Technical Support Center: Overcoming Ligritinib Resistance in NSCLC Cell Lines
Disclaimer: Information regarding specific resistance mechanisms to "ligritinib" in NSCLC cell lines is limited in the current body of scientific literature. Therefore, this technical support guide provides information based on the well-established principles of resistance to other EGFR tyrosine kinase inhibitors (TKIs) of the same class. The troubleshooting advice, protocols, and pathways described herein are intended to serve as a foundational resource for researchers. It is recommended that these guidelines be adapted based on experimental observations with this compound.
Frequently Asked Questions (FAQs)
Q1: My EGFR-mutant NSCLC cell line, initially sensitive to this compound, is now showing signs of resistance. What are the common molecular mechanisms for this?
A1: Acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) like this compound in NSCLC cell lines can occur through several mechanisms:
-
Secondary Mutations in EGFR: The most common on-target mechanism is the acquisition of a secondary mutation in the EGFR kinase domain. The T790M "gatekeeper" mutation is a classic example, which increases the receptor's affinity for ATP, thereby reducing the inhibitor's binding efficacy.[1][2]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to become independent of EGFR signaling. Common bypass tracks include the amplification or overexpression of other receptor tyrosine kinases such as MET, HER2, or AXL.[1]
-
Histologic and Phenotypic Transformation: In some cases, the cancer cells may undergo a change in their cell type, for example, from adenocarcinoma to small cell lung cancer (SCLC), which is inherently less dependent on EGFR signaling.[3] Another related process is the epithelial-to-mesenchymal transition (EMT).
-
Aberrations in Downstream Pathways: Mutations or alterations in proteins downstream of EGFR, such as in the PI3K/AKT/mTOR pathway, can also lead to resistance.[1]
Q2: How can I experimentally confirm that my NSCLC cell line has developed resistance to this compound?
A2: The most direct way to confirm resistance is to perform a dose-response experiment and calculate the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value for this compound in your cell line compared to the parental, sensitive cell line is a clear indication of resistance.
Q3: What are the initial steps I should take to investigate the mechanism of this compound resistance in my cell line?
A3: A step-wise approach is recommended:
-
Confirm Resistance: Perform a cell viability assay (e.g., MTT or CTG) to determine and compare the IC50 values of this compound in your suspected resistant line and the parental sensitive line.
-
Sequence the EGFR Gene: Analyze the EGFR kinase domain (exons 18-21) in your resistant cell line using Sanger sequencing or next-generation sequencing (NGS) to check for secondary mutations like T790M.
-
Assess Bypass Pathway Activation: Use Western blotting to examine the phosphorylation status of key signaling molecules in alternative pathways, such as MET, HER2, and their downstream effectors like AKT and ERK.
Q4: My resistant cell line does not have the T790M mutation. What are other likely mechanisms?
A4: If T790M is absent, you should investigate off-target resistance mechanisms. MET gene amplification is a frequent cause of resistance to EGFR TKIs.[4] You can assess MET amplification using techniques like fluorescence in situ hybridization (FISH) or quantitative PCR (qPCR). Activation of other receptor tyrosine kinases like AXL and HER2 are also known mechanisms.[1]
Q5: Are there combination therapies I can try in my cell line to overcome this compound resistance?
A5: Yes, combination therapies are a key strategy to overcome resistance. The choice of the second agent depends on the resistance mechanism. For example:
-
If you detect MET amplification , a combination of this compound and a MET inhibitor (e.g., crizotinib, capmatinib) could be effective.[5]
-
For resistance driven by PI3K/AKT pathway activation , combining this compound with a PI3K or AKT inhibitor might restore sensitivity.
-
In cases of HER2 amplification , a combination with a HER2 inhibitor could be beneficial.
Troubleshooting Guides
| Problem | Possible Cause | Suggested Solution |
| Decreased sensitivity to this compound in a previously sensitive cell line. | 1. Development of a resistant subclone.2. Incorrect drug concentration.3. Drug instability. | 1. Perform a dose-response curve to confirm the shift in IC50.2. Isolate single-cell clones and test their sensitivity individually.3. Verify the concentration and integrity of your this compound stock solution. |
| No initial response in an EGFR-mutant cell line (Primary Resistance). | 1. Presence of a primary resistance mutation in EGFR (e.g., exon 20 insertion).2. Co-occurring genetic alterations (e.g., KRAS mutation).3. Low EGFR expression. | 1. Sequence the EGFR gene to confirm the mutation status.2. Perform broader genomic profiling to identify other driver mutations.3. Confirm EGFR expression levels by Western blot or flow cytometry. |
| Inconsistent results in cell viability assays. | 1. Variation in cell seeding density.2. Edge effects in the 96-well plate.3. Contamination of cell culture. | 1. Ensure a homogenous single-cell suspension before seeding.2. Avoid using the outer wells of the plate or fill them with sterile PBS.3. Regularly check for and address any microbial contamination. |
| No clear bands or high background in Western blot for signaling proteins. | 1. Inefficient protein extraction.2. Suboptimal antibody concentration.3. Inadequate blocking or washing. | 1. Use lysis buffers containing protease and phosphatase inhibitors.2. Titrate primary and secondary antibodies to find the optimal concentration.3. Increase blocking time and the number/duration of washes. |
Quantitative Data Summary
The following tables provide typical IC50 values for other EGFR TKIs in sensitive and resistant NSCLC cell lines. These can serve as a reference for your experiments with this compound.
Table 1: Example IC50 Values for Gefitinib in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Resistance Mechanism | Gefitinib IC50 (µM) |
| PC-9 | Exon 19 Deletion | - (Sensitive) | 0.01 - 0.05 |
| H1975 | L858R, T790M | T790M Mutation | 5 - 10 |
| HCC827 | Exon 19 Deletion | - (Sensitive) | 0.005 - 0.02 |
| HCC827-GR | Exon 19 Deletion | MET Amplification | > 10 |
Table 2: Example IC50 Values for Osimertinib in T790M-Positive and C797S-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Resistance Mechanism | Osimertinib IC50 (µM) |
| H1975 | L858R, T790M | - (Sensitive to Osimertinib) | 0.01 - 0.03 |
| PC-9-C797S | Exon 19 Del, T790M, C797S | C797S Mutation | > 5 |
Key Experimental Protocols
Protocol 1: Determination of IC50 by Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
NSCLC cell lines (sensitive and resistant)
-
Complete growth medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of EGFR Pathway Activation
Objective: To assess the phosphorylation status of EGFR and downstream signaling proteins.
Materials:
-
Cell lysates from sensitive and resistant cell lines (treated and untreated with this compound)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK, MET, β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add ECL substrate, and capture the chemiluminescent signal using an imaging system.
-
Analysis: Analyze the band intensities, normalizing to a loading control like β-actin.
Visualizations
References
- 1. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 4. MET gene amplification or EGFR mutation activate MET in lung cancers untreated with EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of Phase I Combination Trials: Recommendations of the Clinical Trial Design Task Force of the NCI Investigational Drug Steering Committee - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Ligritinib Treatment In Vivo: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing Ligritinib (also known as AB801) in preclinical in vivo studies. The information is designed to address specific experimental challenges and optimize treatment schedules for this potent and selective AXL receptor tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally active and selective small-molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] By binding to the ATP-binding pocket of the AXL kinase domain, this compound blocks its phosphorylation and activation. This inhibition disrupts downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for cancer cell survival, proliferation, migration, and invasion.[3][4] AXL overexpression is associated with poor prognosis and resistance to various cancer therapies, making it a key therapeutic target.[3][5]
Q2: What are the recommended starting doses and administration routes for this compound in mouse models?
Based on preclinical studies with this compound (AB801) and other selective AXL inhibitors, a common starting point for in vivo efficacy studies in mice is daily oral administration (oral gavage).[4] Dosing can range from 25 to 100 mg/kg, administered once or twice daily.[4][6] For example, a dose of 30 mg/kg administered twice daily has been used in combination studies. It is crucial to perform a dose-ranging study to determine the optimal therapeutic window for your specific cancer model, balancing anti-tumor efficacy with potential toxicity.
Q3: How should I formulate this compound for oral administration in mice?
Tyrosine kinase inhibitors like this compound are often poorly soluble in water. A common vehicle for oral gavage in mice is a suspension in a mixture of an aqueous solution with a suspending agent and a surfactant. A typical formulation might consist of 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water. It is essential to ensure the formulation is homogenous and stable for the duration of the study. Always consult the manufacturer's recommendations for the specific formulation of the this compound compound you are using.
Q4: What are the most appropriate in vivo cancer models to test this compound?
The choice of in vivo model depends on the research question. Commonly used models for testing AXL inhibitors include:
-
Cell Line-Derived Xenografts (CDX): These models involve subcutaneously or orthotopically implanting human cancer cell lines that overexpress AXL into immunodeficient mice (e.g., nude or NSG mice).[7][8] They are useful for initial efficacy and pharmacodynamic studies.
-
Patient-Derived Xenografts (PDX): PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, better recapitulate the heterogeneity and microenvironment of human tumors.[7][9] They are valuable for assessing efficacy in a more clinically relevant setting.
-
Syngeneic Models: For studying the interplay between AXL inhibition and the immune system, syngeneic models (implanting mouse tumor cells into immunocompetent mice) are necessary.[1] These models are crucial for evaluating combination therapies with immune checkpoint inhibitors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of in vivo efficacy | Suboptimal dose or schedule | Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and an optimal biological dose. Consider split dosing (e.g., twice daily) to maintain target inhibition. |
| Poor oral bioavailability | Confirm the pharmacokinetic (PK) profile of this compound in your mouse strain. Ensure proper formulation and administration technique. Consider alternative administration routes if oral bioavailability is a persistent issue. | |
| Low AXL expression in the tumor model | Verify AXL expression and phosphorylation levels in your chosen cell line or PDX model by Western blot, IHC, or flow cytometry. Select a model with robust AXL signaling. | |
| Acquired resistance | AXL inhibition can sometimes lead to the activation of compensatory signaling pathways. Analyze post-treatment tumor samples for changes in related receptor tyrosine kinases (e.g., MET, EGFR). Consider combination therapies to overcome resistance. | |
| Observed Toxicity (e.g., weight loss, lethargy) | Dose is too high | Reduce the dose or switch to a less frequent dosing schedule. Monitor animal health closely (daily weight checks, clinical observations). |
| Off-target effects | While this compound is highly selective for AXL, high doses may inhibit other kinases. A key concern with some AXL inhibitors is off-target inhibition of MER kinase, which can lead to retinal toxicity.[10] this compound (AB801) has been designed to be highly selective over MER.[11] If toxicity persists at effective doses, consider a more selective AXL inhibitor. | |
| Formulation issues | Ensure the vehicle is well-tolerated. Prepare fresh formulations regularly to avoid degradation. | |
| Variability in Tumor Growth Inhibition | Inconsistent dosing | Ensure accurate and consistent administration of the drug for all animals. Use precise gavage techniques. |
| Tumor heterogeneity | In PDX models, inherent tumor heterogeneity can lead to variable responses. Increase the number of animals per group to ensure statistical power. | |
| Animal health | Monitor for any underlying health issues in the animals that could affect tumor growth or drug metabolism. |
Experimental Protocols
General Protocol for an In Vivo Efficacy Study
-
Model Selection: Choose an appropriate tumor model (CDX, PDX, or syngeneic) with confirmed AXL expression.
-
Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before tumor implantation.
-
Tumor Implantation: Implant tumor cells or fragments subcutaneously or orthotopically.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.
-
Treatment Administration: Prepare this compound formulation fresh daily or as required. Administer the drug and vehicle control via oral gavage at the determined dose and schedule.
-
Monitoring: Monitor tumor volume and animal body weight at least twice a week. Observe animals for any signs of toxicity.
-
Endpoint: Euthanize animals when tumors reach the predetermined endpoint size, or if signs of excessive toxicity are observed.
-
Sample Collection: Collect tumors, blood, and other relevant tissues for pharmacodynamic (PD) and biomarker analysis.
Pharmacodynamic (PD) Biomarker Analysis
To confirm that this compound is hitting its target in vivo, it is essential to measure the inhibition of AXL phosphorylation.
-
Sample Preparation: Collect tumor tissue at various time points after the last dose of this compound. Snap-freeze the tissue in liquid nitrogen or process it immediately for protein extraction.
-
Western Blotting: Lyse the tumor tissue and perform a Western blot to detect phosphorylated AXL (p-AXL) and total AXL. A significant reduction in the p-AXL/total AXL ratio in the this compound-treated group compared to the vehicle control indicates target engagement.
-
Immunohistochemistry (IHC): Formalin-fix and paraffin-embed tumor tissue to perform IHC for p-AXL. This allows for the visualization of target inhibition within the tumor microenvironment.
Data Presentation
Table 1: Example In Vivo Efficacy of an AXL Inhibitor in a Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (% TGI) | Mean Body Weight Change (%) |
| Vehicle Control | Daily, p.o. | 1250 ± 150 | - | +2.5 |
| AXL Inhibitor (25 mg/kg) | Daily, p.o. | 625 ± 100 | 50 | +1.0 |
| AXL Inhibitor (50 mg/kg) | Daily, p.o. | 312 ± 80 | 75 | -1.5 |
| AXL Inhibitor (100 mg/kg) | Daily, p.o. | 125 ± 50 | 90 | -5.0 |
Data are presented as mean ± SEM. p.o. = oral administration.
Table 2: Preclinical Pharmacokinetic Parameters of this compound (AB801) [12]
| Species | Clearance (mL/min/kg) | Half-life (h) | Oral Bioavailability (%) |
| Mouse | Low to Moderate | Acceptable | - |
| Rat | Low to Moderate | Acceptable | High |
| Dog | Low to Moderate | Acceptable | - |
| Monkey | Low to Moderate | Acceptable | - |
Specific values were not publicly disclosed but characterized as shown.
Visualizations
Caption: AXL signaling pathway and the inhibitory action of this compound.
References
- 1. Axl inhibition induces the antitumor immune response which can be further potentiated by PD-1 blockade in the mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of AB801, a Potent and Selective Inhibitor of AXL Receptor Tyrosine Kinase for Use in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arcusbio.com [arcusbio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of novel AXL inhibitor with potent antitumor activity in vivo | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a potent and selective Axl inhibitor in preclinical model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. arcusbio.com [arcusbio.com]
- 12. arcusbio.com [arcusbio.com]
Technical Support Center: Troubleshooting Inconsistent Results in Ligritinib Assays
Welcome to the technical support center for Ligritinib (also known as AB801), a potent and selective AXL receptor tyrosine kinase inhibitor.[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in various assays involving this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and selective small-molecule inhibitor of AXL receptor tyrosine kinase.[1][2] By binding to the ATP-binding pocket of the AXL kinase domain, this compound blocks its autophosphorylation and subsequent activation of downstream signaling pathways.[1][4] These pathways include the PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT pathways, which are crucial for cancer cell proliferation, survival, migration, and therapy resistance.[5]
Q2: What are the common assays used to evaluate this compound activity?
A2: The activity of this compound is typically assessed using a combination of biochemical and cell-based assays:
-
Biochemical Kinase Assays: These assays, such as HTRF® (Homogeneous Time-Resolved Fluorescence), directly measure the ability of this compound to inhibit the enzymatic activity of purified AXL kinase.[4][6]
-
Cell-Based Phosphorylation Assays: These assays, often performed using Western Blotting or ELISA, measure the inhibition of AXL autophosphorylation in whole cells.[7]
-
Cell Viability/Proliferation Assays: Assays like the MTT or CellTiter-Glo® assay are used to determine the effect of this compound on the growth and survival of cancer cell lines.[8][9]
-
Cell Migration and Invasion Assays: These assays assess the impact of this compound on the migratory and invasive potential of cancer cells.[10]
Q3: Why am I seeing variability in my IC50 values for this compound in cell viability assays?
A3: Inconsistent IC50 values in cell viability assays are a common issue and can arise from several factors:
-
Cell Line Specifics: Different cancer cell lines express varying levels of AXL, which can significantly impact their sensitivity to this compound.
-
Assay Duration: The length of exposure to this compound can affect the IC50 value. Longer incubation times may result in lower IC50 values.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. It is crucial to maintain consistent serum concentrations across experiments.
-
Cell Seeding Density: The number of cells seeded per well can influence the outcome of viability assays. Ensure consistent cell seeding across all plates and experiments.
-
Assay Type: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP levels). An inhibitor might affect these parameters differently, leading to varied IC50 values.[9]
Q4: My biochemical kinase assay results are not correlating with my cell-based assay results. What could be the reason?
A4: Discrepancies between biochemical and cell-based assays are frequently observed in kinase inhibitor studies.[5] Potential reasons include:
-
Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the Km of the kinase, while intracellular ATP levels are much higher (in the millimolar range). This can lead to a rightward shift in the IC50 value in cell-based assays for ATP-competitive inhibitors like this compound.
-
Cell Permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration than what is used in the biochemical assay.
-
Off-Target Effects: In a cellular context, the inhibitor might have off-target effects that contribute to its anti-proliferative activity, which would not be observed in a purified biochemical assay.[11]
-
Drug Efflux Pumps: Cancer cells can express efflux pumps that actively transport the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
Data Presentation
This compound (AB801) Potency and Selectivity
| Assay Type | Target | IC50 / Ki | Conditions | Reference |
| Biochemical HTRF Assay | hAXL | 3.3 nM (IC50) | 700 µM ATP | [4] |
| Biochemical Ki Determination | hAXL | 0.024 nM (Ki) | Cheng-Prusoff analysis | [4] |
| Cellular pAXL ELISA (serum-free) | pAXL | 17 nM (IC50) | HEK293T cells, 1 hr compound incubation | [4] |
| Cellular pAXL ELISA (100% serum) | pAXL | 68 nM (IC50) | HEK293T cells, 1 hr compound incubation | [4] |
| Selectivity (Ki ratio) | ||||
| hMERTK | 860x vs hAXL | [4] | ||
| hTYRO3 | 1400x vs hAXL | [4] | ||
| Pan-Kinase Selectivity (Kd) | qPCR-based competition binding | |||
| DRAK1 | 47-fold vs AXL | [4] | ||
| Other Kinases | >100-fold vs AXL | 403 kinase panel | [4] |
Experimental Protocols
Biochemical AXL Kinase Assay (HTRF®)
This protocol is adapted for measuring the inhibitory activity of this compound on purified AXL kinase.
Materials:
-
Recombinant human AXL kinase
-
Biotinylated peptide substrate
-
ATP
-
This compound (serially diluted)
-
HTRF® Kinase Buffer
-
HTRF® Detection Reagents (Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665)
-
384-well low-volume plates
-
HTRF®-compatible plate reader
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in HTRF® Kinase Buffer.
-
In a 384-well plate, add 2 µL of the diluted this compound or vehicle control.
-
Add 4 µL of a solution containing the AXL enzyme to each well.
-
Add 4 µL of a solution containing the biotinylated peptide substrate and ATP. The final ATP concentration should be at or near the Km for AXL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction by adding 5 µL of the HTRF® detection buffer containing the Europium-labeled antibody.
-
Add 5 µL of the Streptavidin-XL665 solution.
-
Incubate the plate at room temperature for 60 minutes to allow for the detection reagents to bind.
-
Read the plate on an HTRF®-compatible plate reader, measuring the emission at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm) and plot the percent inhibition as a function of the this compound concentration to determine the IC50 value.
Cellular AXL Phosphorylation Assay (Western Blot)
This protocol describes how to measure the inhibition of AXL autophosphorylation in a cellular context.
Materials:
-
Cancer cell line with detectable AXL expression (e.g., H1299)
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-AXL and anti-total-AXL)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control for a specified time (e.g., 2 hours).
-
If studying ligand-dependent phosphorylation, stimulate the cells with Gas6 for a short period (e.g., 15 minutes) before lysis.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.[12]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[12]
-
Incubate the membrane with the anti-phospho-AXL primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-AXL antibody as a loading control.
-
Data Analysis: Quantify the band intensities and normalize the phospho-AXL signal to the total AXL signal.
Cell Viability Assay (MTT)
This protocol outlines the determination of this compound's effect on cell proliferation.
Materials:
-
Cancer cell line
-
96-well plates
-
Cell culture medium
-
This compound (serially diluted)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the plate for the desired duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Mandatory Visualizations
AXL Signaling Pathway
Caption: AXL signaling pathway and the inhibitory action of this compound.
This compound Assay Troubleshooting Workflow
Caption: Logical workflow for troubleshooting inconsistent this compound assay results.
Western Blot for Phospho-AXL: Common Pitfalls
Caption: Common pitfalls and solutions for phospho-AXL Western blotting.
References
- 1. What are AXL inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of AB801, a Potent and Selective Inhibitor of AXL Receptor Tyrosine Kinase for Use in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arcusbio.com [arcusbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Guide | How to Measure Cell Viability [promega.jp]
- 10. Antitumor activity of gilteritinib, an inhibitor of AXL, in human solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bemcentinib and Gilteritinib Inhibit Cell Growth and Impair the Endo-Lysosomal and Autophagy Systems in an AXL-Independent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
Technical Support Center: Ligritinib and Cell Viability Assay Interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference with cell viability assays when using Ligritinib (AB801), a potent AXL receptor tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as AB801) is an orally active and selective AXL receptor tyrosine kinase inhibitor.[1][2][3][4] AXL is a receptor tyrosine kinase that, upon activation, plays a crucial role in cell proliferation, survival, migration, and therapy resistance.[1][5][6] this compound blocks the kinase activity of AXL, thereby inhibiting its downstream signaling pathways, such as PI3K/AKT/mTOR and MAPK/ERK.[1][5][7]
Q2: Why might my cell viability assay results be inconsistent when using this compound?
Inconsistencies in cell viability assays with this compound can arise from two main sources:
-
Metabolic Interference (Most Likely): this compound targets the AXL signaling pathway, which is a key regulator of cellular metabolism.[5][6][7] Many common cell viability assays, such as those using MTT, XTT, and resazurin (B115843) (AlamarBlue), are dependent on the metabolic activity of the cells (specifically, the activity of mitochondrial dehydrogenases).[8][9][10] By inhibiting AXL, this compound can alter the metabolic state of the cells, leading to a reduction in the assay signal that may be misinterpreted as cytotoxicity. This is a known phenomenon with other kinase inhibitors that affect metabolic pathways.
-
Direct Chemical Interference (Less Likely but Possible): Some small molecules can directly interact with the assay reagents, causing a false positive or false negative signal in the absence of any biological effect.[8][11][12] For example, compounds containing thiol, amine, amide, or carboxylic acid moieties have been shown to interfere with tetrazolium-based assays like MTT.[8][12]
Q3: Which cell viability assays are most likely to be affected by this compound?
Assays that rely on cellular metabolism are most susceptible to interference. These include:
Q4: What alternative cell viability assays can I use to minimize interference from this compound?
It is recommended to use assays that are not directly dependent on the metabolic activity of the cells. Good alternatives include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of ATP in a cell population, which is a good indicator of cell viability.[13][14][15] While ATP levels are related to metabolism, these assays are often less susceptible to the specific type of metabolic reprogramming induced by some kinase inhibitors.
-
Crystal Violet Assay: This simple and cost-effective method stains the total protein and DNA of adherent cells, providing a measure of the total cell biomass.[16][17]
-
Trypan Blue Exclusion Assay: This is a direct measure of cell membrane integrity, where viable cells with intact membranes exclude the dye.[8]
-
Cell Counting: Direct cell counting using a hemocytometer or an automated cell counter provides a straightforward measure of cell number.
Troubleshooting Guide
If you are observing unexpected or inconsistent results in your cell viability assays with this compound, follow these troubleshooting steps:
Issue 1: Lower than expected IC50 value or apparent cytotoxicity at low concentrations with MTT or resazurin assays.
-
Possible Cause: Metabolic inhibition by this compound is being misinterpreted as cell death.
-
Troubleshooting Steps:
-
Perform a Cell-Free Control: To rule out direct chemical interference, incubate this compound at the concentrations used in your experiment with the assay reagent in cell-free media. If you observe a color change, the compound is directly interacting with the reagent.
-
Switch to a Non-Metabolic Assay: Use an alternative assay such as the Crystal Violet Assay or an ATP-based assay (e.g., CellTiter-Glo®) to confirm your results. Compare the IC50 values obtained from the different assays.
-
Perform a Time-Course Experiment: The metabolic effects of a drug can sometimes be more rapid than the induction of cell death. A shorter incubation time with the compound might show less of a discrepancy between metabolic and non-metabolic assays.
-
Issue 2: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, compound precipitation, or edge effects in the multi-well plate.
-
Troubleshooting Steps:
-
Ensure Homogenous Cell Suspension: Gently pipette the cell suspension multiple times before and during seeding to ensure a uniform cell density across all wells.
-
Check Compound Solubility: Visually inspect the wells under a microscope after adding this compound to check for any precipitate. If precipitation is observed, you may need to adjust the solvent or the final concentration.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media to maintain a humid environment.
-
Data Presentation
The following table summarizes the principles of common cell viability assays and their potential for interference by compounds like this compound that modulate cellular metabolism.
| Assay Type | Principle | Potential for Interference by this compound | Recommended Alternative? |
| Metabolic Assays | |||
| MTT/MTS/XTT/WST-1 | Enzymatic reduction of tetrazolium salts by mitochondrial dehydrogenases in viable cells to a colored formazan (B1609692) product. | High: AXL inhibition can alter mitochondrial activity, leading to a change in signal independent of cell death. | No |
| Resazurin (AlamarBlue) | Reduction of non-fluorescent resazurin to fluorescent resorufin (B1680543) by metabolically active cells. | High: Similar to tetrazolium assays, the signal is dependent on the overall metabolic rate of the cells. | No |
| Non-Metabolic Assays | |||
| ATP-Based (e.g., CellTiter-Glo®) | Measures intracellular ATP levels, an indicator of metabolically active cells, via a luciferase-based reaction. | Lower: While ATP is related to metabolism, this provides a more direct measure of cellular energy charge. | Yes |
| Crystal Violet | Stains total protein and DNA of adherent cells, quantifying the total cell biomass. | Low: Measures cell number/biomass and is independent of metabolic activity. | Yes |
| Trypan Blue Exclusion | Differentiates viable from non-viable cells based on membrane integrity. | Low: A direct measure of cell death. | Yes |
Experimental Protocols
Recommended Alternative: Crystal Violet Assay Protocol
This protocol is adapted for a 96-well plate format and is suitable for adherent cells.
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired exposure time. Include appropriate vehicle controls.
-
Cell Fixation:
-
Carefully remove the culture medium.
-
Gently wash the cells once with 200 µL of PBS per well.
-
Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature.
-
-
Staining:
-
Remove the fixative solution.
-
Add 100 µL of 0.1% Crystal Violet solution (in water) to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash the plate with water several times until the water runs clear.
-
-
Solubilization:
-
Invert the plate on a paper towel to remove excess water and allow it to air dry completely.
-
Add 100 µL of 10% acetic acid or 100% methanol (B129727) to each well to solubilize the stain.
-
Place the plate on a shaker for 15-20 minutes to ensure complete solubilization.
-
-
Measurement: Read the absorbance at 570-590 nm using a microplate reader.
Recommended Alternative: ATP-Based Assay (e.g., CellTiter-Glo®) Protocol
This is a general protocol; refer to the manufacturer's instructions for specific details.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Crystal Violet Assay protocol.
-
Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation:
-
Equilibrate the plate and its contents to room temperature.
-
Add a volume of the ATP assay reagent equal to the volume of culture medium in each well.
-
Mix the contents on a plate shaker for 2 minutes to induce cell lysis.
-
-
Signal Stabilization and Measurement:
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Visualizations
Caption: this compound inhibits the AXL receptor tyrosine kinase, blocking downstream signaling pathways that regulate cellular metabolism and proliferation.
Caption: A troubleshooting workflow for addressing inconsistent cell viability assay results when using this compound.
References
- 1. AXL receptor tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Researchers from the Laboratory of Cell Biology uncover cellular processes regulated by AXL, an attractive drug target for treatment of cancer and COVID-19 patients - IIMCB [iimcb.gov.pl]
- 7. Antitumor activity of gilteritinib, an inhibitor of AXL, in human solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Item - Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - figshare - Figshare [figshare.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A high-throughput drug combination screen of targeted small molecule inhibitors in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. promegaconnections.com [promegaconnections.com]
- 16. researchgate.net [researchgate.net]
- 17. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Ligritinib's In Vivo Target Engagement: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ligritinib (AB801), a potent and selective AXL receptor tyrosine kinase inhibitor, with other AXL-targeting agents. We present supporting experimental data to evaluate its in vivo target engagement and performance, offering valuable insights for researchers and professionals in the field of drug development.
This compound: A Selective AXL Inhibitor
This compound is an orally active inhibitor of the AXL receptor tyrosine kinase.[1] AXL is a key player in tumor growth, metastasis, and therapeutic resistance in many cancers, making it a promising therapeutic target.[2] this compound blocks the downstream signaling pathway by inhibiting the kinase activity of AXL.[1] It is currently being evaluated in clinical trials as a single agent in advanced solid tumors and in combination with chemotherapy for non-small cell lung cancer (NSCLC).[3]
Comparative In Vitro Potency and Selectivity
Effective target engagement begins with high potency and selectivity at the biochemical and cellular levels. The following table summarizes the in vitro inhibitory activities of this compound and other well-characterized AXL inhibitors.
| Compound | hAXL HTRF IC50 (700 µM ATP) | pAXL ELISA IC50 (100% serum) | Fold Selectivity over hMERTK / hTYRO3 |
| This compound (AB801) | 3.3 nM | 68 nM | 860x / 1400x |
| Bemcentinib (BGB324) | 5.2 nM | 1,100 nM | 130x / 400x |
| Dubermatinib (DS1205b) | 77 nM | Not Available | 14x / 9x |
| Sitravatinib | 4.0 nM | Not Available | 4x / 0.3x |
Data compiled from Arcus Biosciences. [4]
In Vivo Performance and Target Engagement
Validating target engagement in a physiological setting is crucial for predicting clinical efficacy. This section compares the in vivo performance of this compound with alternative AXL inhibitors, focusing on pharmacodynamic markers and anti-tumor activity in preclinical models.
| Compound | Model | Key In Vivo Findings |
| This compound (AB801) | H1373 human lung cancer xenografts (KRAS G12C) | In combination with adagrasib, significantly inhibited tumor growth more effectively than adagrasib alone.[5] |
| CMT-167 syngeneic mouse model (KRAS G12C) | Combination with adagrasib resulted in significant tumor growth inhibition and enhanced survival compared to single agents.[5] | |
| MC38 colon adenocarcinoma model | In combination with oxaliplatin (B1677828) and anti-PD-1, resulted in significantly lower tumor volumes and increased survival.[6] | |
| Bemcentinib (R428/BGB324) | MDA-MB-231 breast cancer metastasis model | Significantly blocked metastasis development and suppressed tumor angiogenesis.[7] |
| 786-0 renal cell carcinoma orthotopic model | Inhibited the progression of tumors.[8] | |
| Gilteritinib (ASP2215) | MV4-11 AML xenograft model | Demonstrated dose-dependent inhibition of AXL phosphorylation and was more effective than quizartinib (B1680412) at targeting leukemic cells in the bone marrow.[9][10] |
| FLT3-ITD AML patient-derived xenografts | Showed strong anti-leukemic activity, particularly in AML with a high FLT3-ITD allelic ratio.[9][10] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the AXL signaling pathway and a general workflow for assessing in vivo target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arcusbio.com [arcusbio.com]
- 5. AB-801 enhances KRAS inhibitor antitumor activity | BioWorld [bioworld.com]
- 6. arcusbio.com [arcusbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AXL targeting by a specific small molecule or monoclonal antibody inhibits renal cell carcinoma progression in an orthotopic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Dual Inhibition of FLT3 and AXL by Gilteritinib Overcomes Hematopoietic Niche-Driven Resistance Mechanisms in FLT3-ITD Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Ligritinib's Selectivity Profile: A Comparative Analysis Against TAM Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Ligritinib's (AB801) inhibitory activity against the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. The data presented herein is compiled from publicly available resources from Arcus Biosciences, the developer of this compound.
Introduction to this compound and TAM Kinases
This compound is a potent and selective small molecule inhibitor of the AXL receptor tyrosine kinase. The TAM kinase family, comprising Tyro3, Axl, and Mer, plays a crucial role in various cellular processes, including cell proliferation, survival, and immunoregulation. Dysregulation of TAM kinase signaling is implicated in the pathogenesis of cancer and autoimmune diseases, making them attractive targets for therapeutic intervention. This guide focuses on the cross-reactivity of this compound with the other two members of the TAM family, Tyro3 and Mer, to provide a comprehensive understanding of its selectivity profile.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound against human AXL, MERTK, and TYRO3 kinases. The data highlights this compound's high potency for AXL and its significant selectivity over the other TAM kinases.
| Kinase Target | Assay Type | Parameter | Value | Fold Selectivity vs. AXL |
| hAXL | HTRF | IC50 | 3.3 nM | 1x |
| Enzyme Inhibition | Ki | 0.024 nM | 1x | |
| hMERTK | Enzyme Inhibition | Ki (calculated) | ~20.64 nM | 860x |
| hTYRO3 | Enzyme Inhibition | Ki (calculated) | ~33.6 nM | 1400x |
Note: The Ki values for hMERTK and hTYRO3 were calculated based on the provided fold selectivity relative to the hAXL Ki value. Source: Arcus Biosciences.
Signaling Pathway and Experimental Workflows
To visually represent the biological context and the experimental procedures used to determine the inhibitory activity of this compound, the following diagrams are provided.
TAM Kinase Signaling Pathway and this compound's Mechanism of Action.
A Comparative Kinome Scan Analysis of Ligritinib and Other AXL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinome profiles of Ligritinib and other prominent AXL inhibitors, including Bemcentinib (B612113), Gilteritinib, and Cabozantinib. By presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and workflows, this document aims to be a valuable resource for researchers in the field of oncology and drug discovery.
Introduction to AXL as a Therapeutic Target
AXL, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, has emerged as a significant target in cancer therapy.[1] Its overexpression is linked to poor prognosis, metastasis, and the development of resistance to various cancer treatments.[1] AXL signaling promotes cancer cell survival, proliferation, migration, and invasion through the activation of several downstream pathways, including the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways.[2][3][4] The development of selective AXL inhibitors is therefore a promising strategy to overcome drug resistance and improve patient outcomes.
Kinome Scan Comparison of AXL Inhibitors
Kinome scanning is a critical tool for assessing the selectivity of kinase inhibitors. It provides a broad overview of an inhibitor's binding affinity or inhibitory activity against a large panel of kinases. High selectivity for the intended target (AXL) with minimal off-target effects is a desirable characteristic for a clinical candidate to reduce potential toxicity.
Below is a summary of publicly available kinome scan data for this compound and other selected AXL inhibitors. It is important to note that the data are compiled from various sources and methodologies (e.g., IC50, Kd, % inhibition), which should be considered when making direct comparisons.
| Inhibitor | Primary Target(s) | AXL | MER | TYRO3 | Other Notable Targets (Potency) | Data Type | Source(s) |
| This compound (AB801) | AXL | Potent | 860-fold selective over MER | 1400-fold selective over TYRO3 | DRAK1 (47-fold selective) | Fold Selectivity (Ki) | [5] |
| Bemcentinib (BGB324) | AXL | Potent | Selective | Selective | - | Qualitative | [6][7][8] |
| Gilteritinib (ASP2215) | FLT3, AXL | 0.73 nM | >50% inhibition at 5 nM | - | FLT3 (0.29 nM), LTK, ALK, TRKA, ROS, RET | IC50, % Inhibition | [9][10] |
| Cabozantinib (XL184) | VEGFR2, MET, AXL, RET | 7 nM | - | - | VEGFR2 (0.035 nM), MET (1.3 nM), RET (4 nM), KIT (4.6 nM), FLT3 (11.3 nM), TIE2 (14.3 nM) | IC50 | [11][12][13] |
Note: "Potent" and "Selective" are used where specific quantitative values were not available in the public domain but were described as such in the source literature. The selectivity of this compound (AB801) is presented as a fold-difference in Ki values compared to AXL.[5]
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context in which these inhibitors function and how their selectivity is determined, the following diagrams illustrate the AXL signaling pathway and the general workflows for two common kinome profiling methods.
AXL Signaling Pathway
The AXL receptor tyrosine kinase, upon binding its ligand Gas6, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that contribute to cancer progression.
Experimental Workflow: KINOMEscan
The KINOMEscan™ platform is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of kinases.
Experimental Workflow: Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a chemical proteomics approach that utilizes probes to assess the functional state of enzymes, including kinases, in complex biological samples.
Detailed Methodologies
KINOMEscan™ Assay Protocol
The KINOMEscan™ assay is a competition binding assay that quantitatively measures the binding of a compound to a panel of kinases.[9][14][15][16] The general steps are as follows:
-
Assay Components: The assay utilizes three main components: DNA-tagged kinases, an immobilized ligand, and the test compound.[15]
-
Competitive Binding: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the attached DNA tag using quantitative PCR (qPCR).[15] A lower amount of bound kinase indicates stronger binding of the test compound.
-
Data Analysis: The results are typically reported as a percentage of the control (DMSO) or used to calculate the dissociation constant (Kd), which represents the binding affinity of the compound for the kinase.
Activity-Based Protein Profiling (ABPP) for Kinase Selectivity
ABPP is a powerful method to profile the activity of enzymes, including kinases, directly in their native environment.[17][18][19][20] The workflow generally involves:
-
Probe Design: An activity-based probe (ABP) is designed to covalently bind to the active site of a class of enzymes. For kinases, these probes are often ATP-mimetics with a reactive group and a reporter tag (e.g., biotin or a fluorophore).[21]
-
Labeling: The ABP is incubated with a complex proteome, such as a cell lysate or intact cells. The probe selectively labels active kinases.[17]
-
Competitive Profiling (Optional): To determine the targets of a specific inhibitor, the proteome is pre-incubated with the inhibitor before adding the broad-spectrum ABP. The inhibitor will block the ABP from binding to its target kinases.
-
Enrichment and Identification: If a biotin tag is used, the labeled kinases are enriched using streptavidin beads.[18] The enriched proteins are then digested, and the resulting peptides are identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: By comparing the protein profiles of samples treated with and without the inhibitor, the specific kinase targets of the inhibitor can be identified and their relative engagement quantified.
Conclusion
The kinome scan data presented in this guide highlight the varying selectivity profiles of different AXL inhibitors. This compound (AB801) appears to be a highly selective AXL inhibitor with significant selectivity over other TAM family members, MER and TYRO3.[5] Gilteritinib, while a potent AXL inhibitor, also strongly targets FLT3.[9][10] Cabozantinib is a multi-kinase inhibitor with potent activity against several receptor tyrosine kinases, including AXL.[11][12][13] For Bemcentinib, while described as a selective AXL inhibitor, detailed public comparative kinome scan data is less available.
The choice of an AXL inhibitor for research or clinical development will depend on the specific therapeutic strategy. Highly selective inhibitors like this compound may offer a more targeted approach with potentially fewer off-target effects. In contrast, multi-kinase inhibitors like Cabozantinib may provide broader pathway inhibition that could be advantageous in certain contexts. This guide provides a foundational dataset and methodological overview to aid in these critical decisions.
References
- 1. AXL kinase inhibitors- A prospective model for medicinal chemistry strategies in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Axl-dependent signaling: A clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arcusbio.com [arcusbio.com]
- 6. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 7. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AXL targeting restores PD-1 blockade sensitivity of STK11/LKB1 mutant NSCLC through expansion of TCF1+ CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholars.mssm.edu [scholars.mssm.edu]
- 13. CABOZANTINIB (PD003215, ONIQOQHATWINJY-UHFFFAOYSA-N) [probes-drugs.org]
- 14. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
- 15. chayon.co.kr [chayon.co.kr]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A [pubs.rsc.org]
- 18. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
- 19. Activity-Based Protein Profiling (ABPP) Service - Creative Proteomics [iaanalysis.com]
- 20. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
Ligritinib Demonstrates Synergistic Anti-Tumor Activity with Chemotherapy in Preclinical Models
For Immediate Release
Hayward, CA – Preclinical data on ligritinib (AB801), a potent and selective AXL receptor tyrosine kinase inhibitor, reveals a strong synergistic effect when combined with standard chemotherapy agents in ovarian and non-small cell lung cancer (NSCLC) models. These findings, presented by Arcus Biosciences, position this compound as a promising candidate to enhance the efficacy of current cancer therapies by overcoming chemotherapy resistance.
This compound, an orally active inhibitor, targets the AXL signaling pathway, which is implicated in tumor cell survival, proliferation, and the development of resistance to various cancer treatments. The preclinical studies indicate that combining this compound with taxane-based chemotherapy leads to a significant increase in anti-tumor activity compared to either agent alone.
In Vitro Synergy: Enhanced Cancer Cell Killing
In vitro studies utilizing 3D spheroid models of ovarian and lung cancer demonstrated that the combination of this compound with paclitaxel (B517696) or docetaxel (B913) resulted in a marked reduction in cell viability. This synergistic effect was quantified by measuring ATP levels, a key indicator of metabolically active cells.
Furthermore, the combination therapy led to a significant increase in DNA double-strand breaks, a hallmark of cellular damage, as measured by the phosphorylation of histone H2AX (γH2AX). This suggests that this compound enhances the DNA-damaging effects of chemotherapy, leading to increased cancer cell death.
Table 1: In Vitro Synergistic Activity of this compound with Chemotherapy
| Cancer Type | Cell Model | Chemotherapy Agent | Key Finding |
| Ovarian Cancer | Spheroids | Paclitaxel | Increased reduction in cell viability compared to single agents. |
| Ovarian Cancer | Spheroids | Paclitaxel | Significant increase in γH2AX protein levels, indicating enhanced DNA damage. |
| Lung Cancer | Monolayers | Docetaxel | Significant increase in γH2AX protein levels, indicating enhanced DNA damage. |
In Vivo Efficacy: Reduced Tumor Growth and Improved Survival
The synergistic effects of this compound in combination with chemotherapy were also observed in in vivo models. In a murine model of colorectal cancer, the triple combination of this compound (AB801), oxaliplatin (B1677828), and an anti-PD-1 antibody resulted in significantly lower tumor volumes and increased survival compared to the combination of oxaliplatin and anti-PD-1 alone. This suggests that this compound can enhance the efficacy of both chemotherapy and immunotherapy.
Table 2: In Vivo Anti-Tumor Efficacy of this compound (AB801) Combination Therapy
| Cancer Model | Treatment Groups | Key Outcomes | Statistical Significance |
| MC38 Colorectal Cancer | AB801 + Oxaliplatin + anti-PD-1 vs. Oxaliplatin + anti-PD-1 | Significantly lower tumor volumes. | p = 0.0118 |
| MC38 Colorectal Cancer | AB801 + Oxaliplatin + anti-PD-1 vs. Oxaliplatin + anti-PD-1 | Increased survival. | p = 0.0419 |
Mechanism of Action and Signaling Pathway
This compound exerts its effect by inhibiting the AXL receptor tyrosine kinase. The binding of the ligand GAS6 to AXL leads to receptor dimerization and autophosphorylation, activating downstream signaling pathways such as PI3K/AKT and MAPK/ERK, which promote cancer cell survival and proliferation. This compound blocks this phosphorylation, thereby inhibiting these pro-survival signals and sensitizing cancer cells to the cytotoxic effects of chemotherapy.
Caption: this compound inhibits AXL receptor phosphorylation, blocking downstream survival pathways.
Experimental Workflows
The preclinical evaluation of this compound's synergistic effects followed a structured workflow, progressing from in vitro characterization to in vivo validation.
Caption: Workflow for assessing this compound's synergy with chemotherapy.
Experimental Protocols
Disclaimer: The following are general protocols for the assays mentioned. The specific, detailed protocols from the Arcus Biosciences study were not available in the public domain at the time of this report.
Cell Viability Assay (3D CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in ultra-low attachment microplates to allow for the formation of 3D spheroids. Culture for 3-5 days.
-
Treatment: Add this compound, chemotherapy (paclitaxel or docetaxel), or the combination to the spheroids at various concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator.
-
Assay: Allow the plates to equilibrate to room temperature. Add CellTiter-Glo® 3D Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis. Incubate at room temperature to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
DNA Damage Assessment (γH2AX Western Blot)
-
Cell Culture and Treatment: Culture ovarian or lung cancer cells as monolayers or spheroids and treat with this compound and/or chemotherapy for the desired time period (e.g., 72 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody against phospho-histone H2A.X (Ser139). Wash and then incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to normalize the results.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MC38) into the flank of immunocompromised or syngeneic mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., ~100 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination. Administer treatments according to the specified schedule (e.g., oral gavage for this compound, intraperitoneal injection for chemotherapy).
-
Tumor Monitoring: Measure tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Survival Analysis: Monitor the animals for signs of toxicity and record the date of euthanasia due to tumor burden reaching a predetermined endpoint.
-
Data Analysis: Compare tumor growth inhibition and survival rates between the different treatment groups. Statistical significance is determined using appropriate statistical tests.
The promising preclinical data for this compound in combination with chemotherapy provides a strong rationale for its continued clinical development in solid tumors. These studies highlight the potential of AXL inhibition as a key strategy to overcome chemotherapy resistance and improve patient outcomes.
In Vivo Efficacy Showdown: Ligritinib vs. TP-0903 in Preclinical Cancer Models
In the landscape of targeted cancer therapies, inhibitors of the AXL receptor tyrosine kinase have emerged as a promising strategy to overcome drug resistance and tumor metastasis. This guide provides a detailed comparative analysis of the in vivo efficacy of two AXL inhibitors: Ligritinib (also known as AB801) and TP-0903. This objective comparison is supported by experimental data from various preclinical models, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the AXL Signaling Pathway
Both this compound and TP-0903 exert their anti-tumor effects by targeting the AXL receptor tyrosine kinase, a key player in cell survival, proliferation, and migration.[1][2] TP-0903, however, is characterized as a multi-kinase inhibitor, also targeting other kinases such as FLT3, AURKA/B, and Chk1/2, which may contribute to its broader anti-leukemic activity.[3][4]
The AXL signaling cascade is initiated by the binding of its ligand, Gas6, leading to receptor dimerization and autophosphorylation. This activates downstream pathways, including PI3K/AKT and MAPK/ERK, which promote cancer cell proliferation and survival. By inhibiting AXL, both this compound and TP-0903 aim to disrupt these critical signaling networks.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from in vivo studies, providing a direct comparison of the anti-tumor activity of this compound and TP-0903 in various xenograft models.
Table 1: In Vivo Efficacy of TP-0903 in Acute Myeloid Leukemia (AML) Xenograft Models
| Cell Line | Mouse Strain | Treatment and Dose | Key Findings | Reference |
| MOLM13-RES-Luc+ | NSG | TP-0903 (60 mg/kg, p.o., 5 days/week for 3 weeks) | Significantly reduced leukemic cell outgrowth compared to vehicle and gilteritinib. | [5] |
| HL-60 | Xenograft | TP-0903 (Monotherapy) | Prolonged median survival to 63 days (vs. 46 days for vehicle). | [3] |
| MV4-11 (R248W) | Xenograft | TP-0903 (Monotherapy) | Prolonged median survival to 81 days (vs. 51 days for vehicle). | [3] |
| OCI-AML3-Luc+ | Xenograft | TP-0903 (50 mg/kg, p.o., 5 days/week for up to 6 weeks) | Suppressed outgrowth of leukemia cells and prolonged survival by 9 days. | [5] |
Table 2: In Vivo Efficacy of TP-0903 in a Pancreatic Cancer Xenograft Model
| Cell Line | Mouse Strain | Treatment and Dose | Key Findings | Reference |
| KPfC (BMF-A3) | C57BL/6 | TP-0903 (25 mg/kg, p.o., daily) | Significantly suppressed tumor growth as a single agent. | [1] |
Table 3: In Vivo Efficacy of this compound (AB801) in Combination Therapy
| Tumor Model | Mouse Strain | Treatment and Dose | Key Findings | Reference |
| H1373 human lung cancer xenograft (KRAS G12C) | Xenograft | AB801 (30 mg/kg, p.o.) + Adagrasib (20 mg/kg) | Significant tumor growth inhibition, higher than adagrasib monotherapy. | [6] |
| CMT-167 murine lung cancer (KRAS G12C KI) | Syngeneic | AB801 (10 or 30 mg/kg) + Adagrasib | Significant tumor growth inhibition and enhanced survival compared to single agents. | [6] |
| MC38 colon adenocarcinoma | C57BL/6 | AB801 (30 mg/kg, p.o., BID) + Oxaliplatin + anti-PD-1 | Significantly lower tumor volumes and increased survival vs. dual-agent therapy. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for key in vivo experiments cited in this guide.
General Xenograft Tumor Model Workflow
The establishment and use of xenograft models are fundamental to in vivo cancer research. The following diagram illustrates a typical workflow.
Protocol for Subcutaneous Xenograft Model
This protocol outlines the key steps for establishing a subcutaneous tumor model in immunodeficient mice.[8][9]
-
Cell Preparation: Cancer cells are cultured to a logarithmic growth phase and harvested. The cells are then washed and resuspended in a suitable medium, often mixed with Matrigel, to a final concentration of 1–5 × 10⁷ cells/mL.
-
Animal Model: Immunodeficient mice (e.g., NSG or nude mice) aged 6-8 weeks are used as hosts.
-
Implantation: A volume of 100–200 µL of the cell suspension is injected subcutaneously into the flank of each mouse.
-
Tumor Monitoring: Tumor growth is monitored by measuring the length and width of the tumor with calipers, typically 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Drugs are administered as specified (e.g., oral gavage, intraperitoneal injection).
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size, or at a predetermined time point. Tumor tissues are often excised for further analysis, and survival data is recorded.
Pharmacokinetic Analysis Protocol
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. The following diagram illustrates a typical workflow for a murine pharmacokinetic study.
Conclusion
This comparative guide highlights the in vivo efficacy of this compound and TP-0903. TP-0903 has demonstrated significant anti-tumor activity as a monotherapy in both AML and pancreatic cancer preclinical models. The available data for this compound strongly supports its role in combination therapies, where it enhances the efficacy of other anti-cancer agents. The lack of extensive monotherapy data for this compound in the public domain suggests a primary developmental focus on its synergistic potential. For researchers and drug developers, the choice between these two AXL inhibitors may depend on the specific therapeutic strategy: TP-0903 as a potential monotherapy or in combination for certain hematological and solid tumors, and this compound as a potent combination partner to overcome resistance to standard-of-care and targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of both agents.
References
- 1. AXL inhibitor TP-0903 reduces metastasis and therapy resistance in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TP-0903 Is Active in Preclinical Models of Acute Myeloid Leukemia with TP53 Mutation/Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P512: A PHASE 1B/2 STUDY OF TP-0903 AND DECITABINE TARGETING MUTANT TP53 AND/OR COMPLEX KARYOTYPE IN PATIENTS WITH UNTREATED ACUTE MYELOID LEUKEMIA (AML) ≥ AGE 60 YEARS: FINAL RESULTS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - TP-0903 is active in models of drug-resistant acute myeloid leukemia [insight.jci.org]
- 6. AB-801 enhances KRAS inhibitor antitumor activity | BioWorld [bioworld.com]
- 7. arcusbio.com [arcusbio.com]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Ligritinib and Other AXL Inhibitors: A Guide for Researchers
The AXL receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor proliferation, metastasis, and the development of therapeutic resistance. This guide provides a detailed, data-driven comparison of Ligritinib (AB801), a novel and selective AXL inhibitor, with other notable AXL inhibitors such as Bemcentinib, Gilteritinib, and Cabozantinib. This objective analysis is intended for researchers, scientists, and drug development professionals to inform preclinical and clinical research strategies.
Introduction to AXL Inhibition
AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is activated by its ligand, growth arrest-specific 6 (Gas6).[1] Upon activation, AXL initiates a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and NF-κB, which are crucial for cell survival, proliferation, and migration.[2][3] Overexpression of AXL is correlated with poor prognosis in various cancers and has been identified as a key mechanism of resistance to conventional and targeted therapies.[4] Consequently, the development of potent and selective AXL inhibitors is a promising therapeutic strategy.
The AXL Signaling Pathway
The following diagram illustrates the central role of AXL in promoting cancer cell survival and proliferation.
References
Navigating Resistance: A Comparative Guide to Combination Strategies in EGFR-Mutant NSCLC
For Researchers, Scientists, and Drug Development Professionals
The advent of the third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib (B560133), has significantly improved outcomes for patients with EGFR-mutant non-small cell lung cancer (NSCLC). However, acquired resistance, most commonly through the C797S mutation, remains a critical challenge. This guide provides a comparative analysis of emerging therapeutic strategies designed to overcome osimertinib resistance, with a focus on the combination of a fourth-generation TKI with osimertinib and the dual EGFR-MET inhibition approach.
Disclaimer: As of this review, no significant clinical data is publicly available for a compound named "ligritinib." This guide will therefore focus on investigational fourth-generation EGFR TKIs, using BLU-945 as a key example, and other clinically relevant combination therapies.
Executive Summary of Comparative Efficacy and Safety
The following tables summarize the clinical performance of osimertinib monotherapy against two prominent strategies aimed at improving outcomes and overcoming resistance: the combination of the fourth-generation TKI BLU-945 with osimertinib, and the combination of the EGFR-MET bispecific antibody amivantamab with the third-generation TKI lazertinib.
Table 1: Efficacy in First-Line Treatment of EGFR-Mutant NSCLC
| Treatment Regimen | Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Osimertinib Monotherapy | FLAURA | 80% | 18.9 months | 38.6 months |
| Amivantamab + Lazertinib | MARIPOSA | Not Reported | 23.7 months | Not Reached (HR 0.75 vs. Osimertinib) |
| Osimertinib + Chemotherapy | FLAURA2 | Not Reported | 27.5 months | Not Reached (HR 0.75 vs. Osimertinib) |
Table 2: Efficacy in Osimertinib-Resistant EGFR-Mutant NSCLC
| Treatment Regimen | Trial | Patient Population | Objective Response Rate (ORR) |
| BLU-945 + Osimertinib | SYMPHONY (Phase 1/2) | Previously treated, EGFR-mutant | 4 confirmed partial responses; 51% tumor shrinkage at ≥300mg dose |
| BLU-945 Monotherapy | SYMPHONY (Phase 1/2) | Previously treated, EGFR-mutant | 2 confirmed partial responses |
| Patritumab Deruxtecan | HERTHENA-Lung01 (Phase 2) | Post-EGFR TKI & chemo | 29.8% |
Table 3: Comparative Safety and Tolerability
| Treatment Regimen | Trial | Common Adverse Events (Grade ≥3) |
| Osimertinib Monotherapy | FLAURA | Rash, Diarrhea, Dry Skin |
| Amivantamab + Lazertinib | MARIPOSA | Infusion-related reactions, Paronychia, Rash, Venous thromboembolic events (75% Grade ≥3 total) |
| Osimertinib + Chemotherapy | FLAURA2 | Nausea, Vomiting, Fatigue, Bone marrow toxicities |
| BLU-945 + Osimertinib | SYMPHONY (Phase 1/2) | Grade 4 pneumonitis (1 patient), Grade 3 dermatitis acneiform (1 patient) |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways, mechanisms of resistance, and the therapeutic rationale for combination therapies.
Caption: Simplified EGFR Signaling Pathway in NSCLC.
Caption: Key Mechanisms of Acquired Resistance to Osimertinib.
Safety Operating Guide
Essential Guide to the Proper Disposal of Ligritinib
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of Ligritinib, an investigational AXL receptor tyrosine kinase inhibitor.[1] Adherence to these procedures is vital for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance. As with any investigational compound, this compound should be handled as a potentially hazardous substance.
Immediate Safety and Handling Precautions
Prior to initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) if available.
| Precaution Category | Specific Recommendations |
| Engineering Controls | Use this compound only in areas with adequate exhaust ventilation, such as a chemical fume hood.[2] Ensure that a safety shower and an eye wash station are readily accessible.[3] |
| Personal Protective Equipment (PPE) | Hand Protection: Wear impervious, chemical-resistant gloves.[2] For handling potentially cytotoxic compounds, consider using double gloves.[4] Eye Protection: Use safety goggles with side-shields.[2][3] Skin and Body Protection: A lab coat is required to prevent skin contact.[2] For significant handling, impervious clothing may be necessary.[3] Respiratory Protection: If there is a risk of generating dust or aerosols, use a suitable respirator.[2][3] |
| General Handling | Avoid the formation and inhalation of dust and aerosols.[2][5] Prevent contact with skin and eyes.[2][5] Wash hands thoroughly after handling.[2] Minimize dust generation and accumulation.[6] |
| Spill Management | In the event of a spill, prevent the substance from entering drains or water courses. For dry spills, use methods that avoid generating dust. For wet spills, absorb the material with an inert substance and place it in a sealed container for disposal.[5] |
Operational Disposal Plan: Step-by-Step Guidance
The disposal of investigational drugs like this compound must be a structured and well-documented process. The following steps provide a general framework that should be adapted to comply with your institution's specific policies and local regulations.
1. Waste Characterization and Segregation:
-
Hazardous Pharmaceutical Waste: Unless determined otherwise by a qualified EHS professional, this compound waste should be managed as hazardous pharmaceutical waste.
-
Prohibited Disposal: DO NOT dispose of this compound down the drain or in the regular trash.[3] This practice is forbidden for hazardous pharmaceuticals to prevent environmental contamination.[3]
-
Segregate Waste Streams: Keep this compound waste separate from non-hazardous laboratory waste to ensure proper handling and disposal.[3][7] Create a dedicated waste stream for this compound and materials contaminated with it.[7]
-
Trace Waste: Items contaminated with small amounts of this compound, such as empty vials, used gloves, gowns, and bench liners, should be placed in a designated "trace chemotherapy" or hazardous waste container.[4]
-
Bulk Waste: Unused or partially used vials of this compound, expired drug product, and materials from spill cleanups are considered bulk hazardous waste and must be disposed of in a designated, clearly labeled hazardous waste container.[4]
-
2. Waste Containment and Labeling:
-
Container Requirements: Place all identified this compound waste into a designated, leak-proof, and puncture-resistant hazardous waste container.[3][8] The container must be kept closed except when adding waste.[2][3]
-
Labeling: Clearly label the container as "Hazardous Waste - Pharmaceutical" and specify that it "Contains this compound."[3] The label should also include the accumulation start date and other information required by your institution.[3]
3. Storage:
-
Secure Location: Store the sealed waste container in a secure, designated satellite accumulation area or a central hazardous waste storage facility.[3]
-
Limited Access: The storage area should have limited access to prevent unauthorized handling.[4]
-
Incompatible Materials: Ensure the storage area is away from incompatible materials.[3][5]
4. Final Disposal:
-
Licensed Vendor: Arrange for the collection of the waste by a licensed hazardous material disposal company.[3][7]
-
Incineration: The recommended final disposal method for investigational drugs and cytotoxic waste is high-temperature incineration at a permitted facility.[3][5] This ensures the complete destruction of the active pharmaceutical ingredient.[5]
5. Documentation:
-
Record-Keeping: Maintain a detailed log of all this compound waste, including the quantity, date of disposal, and the initials of the personnel involved.[4]
-
Certificate of Destruction: Obtain and file a certificate of destruction from the disposal vendor.[3][4] This documentation is crucial for regulatory compliance.[7]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not publicly available, the principles outlined above are derived from standard practices for similar kinase inhibitors and investigational compounds. The core methodology relies on the established protocol of segregation, secure containment, and destruction via high-temperature incineration by a licensed waste management provider.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A workflow diagram for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 7. benchchem.com [benchchem.com]
- 8. griffith.edu.au [griffith.edu.au]
Essential Safety and Operational Guide for Handling Ligritinib
Disclaimer: No specific Safety Data Sheet (SDS) for Ligritinib was found. This guide is based on the safety profiles of similar tyrosine kinase inhibitors and should be used as a starting point for a comprehensive risk assessment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a tyrosine kinase inhibitor and, like similar compounds, should be handled as a potentially hazardous substance.[1] Potential hazards include organ damage through prolonged or repeated exposure, suspected genetic defects, and potential damage to fertility or an unborn child.[2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Minimum Requirement | Recommended for |
| Hand Protection | Nitrile gloves (double-gloving recommended) | All handling procedures |
| Eye Protection | Safety glasses with side shields or safety goggles | All handling procedures |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) or a properly fitted air-purifying respirator with appropriate cartridges | Handling of powder, or when aerosolization is possible |
| Body Protection | Laboratory coat | All handling procedures |
| Impervious gown or coveralls | Procedures with a high risk of splashing or contamination |
Safe Handling and Operational Procedures
Adherence to standard operating procedures is critical to minimize exposure and ensure a safe working environment.
2.1. Engineering Controls:
-
Work with this compound in a designated area, such as a certified chemical fume hood or a powder containment hood, especially when handling the solid form to prevent inhalation of dust.
-
Ensure easy access to an eyewash station and a safety shower.
2.2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work surface by covering it with absorbent, disposable bench paper.
-
Weighing: Weigh solid this compound in a containment hood to minimize dust generation.
-
Dissolving: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate deactivating solution (if known) or a detergent solution, followed by a water rinse. Remove and dispose of all contaminated PPE as hazardous waste.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | Dispose of as hazardous chemical waste. Do not dispose of down the drain or in regular trash. |
| Contaminated Labware (vials, pipette tips, etc.) | Place in a designated, labeled hazardous waste container. |
| Contaminated PPE (gloves, gowns, etc.) | Place in a designated, labeled hazardous waste container. |
| Spill Cleanup Materials | Place all materials used for spill cleanup into a sealed, labeled hazardous waste container. |
General Disposal Protocol:
-
Segregation: Keep this compound waste separate from other laboratory waste streams.
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the name of the chemical (this compound), and the date.
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Collection: Arrange for collection by a licensed hazardous waste disposal company.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for handling a potent compound like this compound and a representative signaling pathway for an AXL inhibitor.
Caption: A logical workflow for the safe handling of this compound, from preparation to cleanup.
Caption: A simplified representation of the AXL signaling pathway, a target of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
